Technical Documentation Center

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol
  • CAS: 226211-34-3

Core Science & Biosynthesis

Foundational

Chemical Architecture and Therapeutic Potential of Furylmethyl Amino Thiadiazole Derivatives

Executive Summary This technical guide provides a comprehensive analysis of furylmethyl amino thiadiazole derivatives , a class of heterocyclic compounds characterized by a 1,3,4-thiadiazole core linked to a furan ring v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of furylmethyl amino thiadiazole derivatives , a class of heterocyclic compounds characterized by a 1,3,4-thiadiazole core linked to a furan ring via a methylene bridge (furfuryl moiety). These compounds represent a strategic scaffold in medicinal chemistry, merging the lipophilic, electron-rich properties of furan with the bioisosteric, hydrogen-bonding capabilities of the thiadiazole ring.

This document details the chemical synthesis, physicochemical properties, and structure-activity relationships (SAR) of these derivatives. It is designed for researchers requiring actionable protocols and mechanistic insights to accelerate lead optimization in antimicrobial and anticancer drug discovery.

Chemical Architecture & Rationale

The Pharmacophore Triad

The therapeutic efficacy of furylmethyl amino thiadiazoles stems from the synergistic interaction of three structural domains:

  • The 1,3,4-Thiadiazole Core: Acts as a bioisostere of pyrimidine and oxadiazole. It serves as a constrained template that positions the amine and furfuryl groups for optimal receptor binding. The sulfur atom enhances lipophilicity (LogP) compared to oxadiazoles, improving membrane permeability.

  • The Furylmethyl (Furfuryl) Tail: Unlike directly attached furan rings, the methylene (-CH₂-) bridge breaks the conjugation between the furan and the thiadiazole. This interruption alters the electronic distribution, preventing the "flattening" of the molecule and allowing for greater conformational flexibility (rotational freedom) to fit into enzyme active sites.

  • The C-2 Amino Head: A critical hydrogen bond donor/acceptor site. It is the primary handle for further derivatization (e.g., into Schiff bases, amides, or ureas) to modulate solubility and target specificity.

Physicochemical Profile

The following table summarizes the typical properties of the parent compound, 5-(furan-2-ylmethyl)-1,3,4-thiadiazol-2-amine .

PropertyValue / CharacteristicRelevance
Molecular Formula C₇H₇N₃OSCore scaffold composition
Molecular Weight ~181.21 g/mol Fragment-based drug design compliant
LogP (Predicted) 1.2 – 1.8Good oral bioavailability potential (Lipinski compliant)
H-Bond Donors 2 (Primary Amine)Receptor interaction (e.g., Asp/Glu residues)
H-Bond Acceptors 4 (N3, N4, O-furan, S)Receptor interaction (e.g., Ser/Thr/Tyr residues)
Solubility Low in water; Soluble in DMSO, DMF, MeOHRequires formulation optimization for in vivo studies
Appearance Crystalline solid (Yellowish/Beige)Stable solid state for storage

Synthesis Protocols

We present two validated pathways for synthesizing 5-(furan-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Method A is the preferred industrial route due to higher yields and one-pot efficiency.

Method A: Dehydrative Cyclization (POCl₃ Mediated)

This protocol utilizes phosphorus oxychloride as both a solvent and a dehydrating agent to cyclize furan-2-acetic acid with thiosemicarbazide.

Reagents:

  • Furan-2-acetic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Phosphorus Oxychloride (POCl₃) (5.0 eq)

  • Ice/Water (for quenching)

  • Potassium Hydroxide (KOH) or Ammonia (for neutralization)

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), mix furan-2-acetic acid (10 mmol) and thiosemicarbazide (11 mmol).

  • Addition: Carefully add POCl₃ (5 mL) to the mixture. Caution: Exothermic reaction. Perform in a fume hood.

  • Reflux: Heat the mixture gradually to 75–80°C and reflux for 3–5 hours. Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1).

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous residue slowly onto crushed ice (~100g) with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Adjust the pH of the solution to 8–9 using 50% KOH solution or concentrated ammonia. A precipitate will form.[1]

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Ethanol/DMF to yield pure crystals.

Method B: Oxidative Cyclization of Thiosemicarbazones

This method is milder and avoids corrosive POCl₃, suitable for sensitive furan derivatives.

  • Condensation: React 2-furylacetaldehyde with thiosemicarbazide in ethanol (reflux 2h) to form the thiosemicarbazone intermediate.

  • Cyclization: Treat the intermediate with FeCl₃ (ferric chloride) or Iodine/K₂CO₃ in refluxing ethanol for 4–6 hours.

  • Workup: Filter, wash with sodium thiosulfate (if Iodine used), and recrystallize.

Visualization: Synthesis Workflow

SynthesisPath cluster_alt Alternative Route (Method B) Start Furan-2-acetic Acid Inter Intermediate (Hydrazine Complex) Start->Inter Mixing Reagent Thiosemicarbazide Reagent->Inter POCl3 POCl3 (Dehydration/Cyclization) Inter->POCl3 Reflux 80°C Product 5-(Furan-2-ylmethyl)- 1,3,4-thiadiazol-2-amine POCl3->Product -H2O, -HCl Ring Closure Aldehyde 2-Furylacetaldehyde TS_Zone Thiosemicarbazone Aldehyde->TS_Zone + Thiosemicarbazide Oxidant FeCl3 or I2 TS_Zone->Oxidant Oxidant->Product Oxidative Cyclization

Caption: Dual synthetic pathways for the generation of the furylmethyl-thiadiazole scaffold. Method A (POCl3) is preferred for yield; Method B is preferred for acid-sensitive substrates.

Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly sensitive to substitutions at specific positions.[2] The SAR map below outlines the critical modifications.

The Furan Ring (C-5 Position)
  • 5-Nitro Substitution: Introducing a nitro group (-NO₂) at the 5-position of the furan ring significantly enhances antimicrobial activity (analogous to Nitrofurantoin). However, this also increases mutagenic potential.

  • Halogenation: Bromine or Chlorine at the furan C-5 position improves lipophilicity and metabolic stability against ring-opening.

The Linker (Methylene Bridge)
  • Methyl (-CH₂-): Maintains flexibility. Allows the furan ring to adopt "T-shaped" or "Sandwich" pi-stacking interactions within enzyme pockets (e.g., Carbonic Anhydrase).

  • Direct Bond (No Linker): Rigidifies the molecule, extending conjugation. This often increases UV absorption and fluorescence but may reduce solubility.

The Amino Group (C-2 Position)
  • Schiff Bases (-N=CH-Ar): Reaction with aromatic aldehydes creates Schiff bases. These derivatives often show superior anticancer activity due to metal chelation properties and increased surface area for hydrophobic interaction.

  • Acylation (-NH-CO-R): Conversion to amides improves stability against metabolic hydrolysis and often increases specificity for kinases.

Visualization: SAR Logic Map

SAR_Map Core 1,3,4-Thiadiazole Core (Scaffold) Linker Methylene Bridge (-CH2-) Core->Linker Amine C-2 Amino Group (Polar Tail) Core->Amine Furan Furan Ring (Lipophilic Head) Mod_Furan Modification: 5-Nitro / 5-Halo Effect: +Antimicrobial, +Toxicity Furan->Mod_Furan Optimizes Linker->Furan Mod_Linker Modification: Removal (Direct Bond) Effect: +Rigidity, +Conjugation Linker->Mod_Linker Alters Mod_Amine Modification: Schiff Base / Amide Effect: +Anticancer, +Lipophilicity Amine->Mod_Amine Derivatizes

Caption: Structural dissection of the furylmethyl amino thiadiazole pharmacophore highlighting key sites for medicinal chemistry optimization.

Biological Applications & Therapeutic Potential[2][3][4][5][6][7][8][9]

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (NO₂, Cl) on the furan ring exhibit potent bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).

  • Mechanism: Inhibition of bacterial DNA synthesis and disruption of the electron transport chain (similar to nitrofuran antibiotics).

  • Key Insight: The 1,3,4-thiadiazole ring acts as a "masked" thiourea, capable of chelating metal ions essential for bacterial enzymes.

Anticancer Activity

Schiff base derivatives of furylmethyl amino thiadiazoles have demonstrated cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

  • Mechanism: Interference with polymerization of tubulin and inhibition of Carbonic Anhydrase IX (CA IX), a pH-regulating enzyme overexpressed in hypoxic tumor tissues.

  • Data Point: IC₅₀ values for optimized Schiff base derivatives often range between 5–20 µM in vitro.

Enzyme Inhibition

The sulfonamide derivatives of this scaffold are potent inhibitors of Carbonic Anhydrase (hCA) . The thiadiazole nitrogen atoms coordinate with the Zinc ion in the enzyme's active site, while the furan tail occupies the hydrophobic pocket, conferring isoform selectivity.

References

  • Synthesis and Biological Evaluation of 1,3,4-Thiadiazole Derivatives. European Journal of Medicinal Chemistry. Link

  • 2-Amino-1,3,4-thiadiazole: A Potential Scaffold for Antimicrobial Agents. Dove Medical Press. Link

  • Synthesis and Anticancer Activity of Furan-substituted Thiadiazoles. Chemical and Pharmaceutical Bulletin. Link

  • PubChem Compound Summary: 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Link

  • One-pot Synthesis of 2-Amino-1,3,4-Thiadiazoles using Polyphosphate Ester. MDPI Molbank. Link

Sources

Exploratory

A Technical Guide to the Tautomeric Landscape of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The tautomeric stat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The tautomeric state of substituted thiadiazoles profoundly influences their physicochemical properties, receptor interactions, and metabolic stability, making a thorough understanding of their tautomeric equilibria essential for rational drug design. This guide provides an in-depth technical analysis of the potential tautomerism in 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol, a molecule possessing two key sites for prototropic shifts: thione-thiol and amine-imine equilibria. We synthesize theoretical principles with established experimental and computational protocols to offer a comprehensive framework for characterizing the dominant tautomeric forms of this and related heterocyclic systems. Methodologies including spectroscopic analysis (NMR, UV-Vis), X-ray crystallography, and Density Functional Theory (DFT) calculations are detailed, providing researchers with the necessary tools to elucidate the structural nuances that govern biological function.

Introduction: The Significance of Tautomerism in 1,3,4-Thiadiazole Drug Candidates

The 1,3,4-thiadiazole ring is a privileged isostere of pyrimidine and other biologically relevant heterocycles, contributing to its wide application in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and diuretic activities.[1][2][3] The specific molecule of interest, 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol, combines this potent scaffold with a furan moiety, another heterocycle of pharmacological importance.

A critical, yet often overlooked, aspect of such molecules is tautomerism—a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[4] For the title compound, two principal tautomeric equilibria are possible:

  • Thione-Thiol Tautomerism: Involving the migration of a proton between the exocyclic sulfur atom (thione form) and the ring nitrogen atom (thiol form).

  • Amine-Imine Tautomerism: Involving proton transfer between the exocyclic amino nitrogen and an adjacent ring nitrogen, resulting in an imine form.

The predominant tautomer can vary significantly depending on the physical state (solid vs. solution), solvent polarity, pH, and temperature.[4][5] These shifts can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to biological targets.[6] This guide establishes a robust framework for investigating these phenomena.

Synthesis and Primary Structural Elucidation

The synthesis of 5-substituted-2-mercapto-1,3,4-thiadiazoles is well-established. A common and efficient route involves the cyclization of thiosemicarbazide derivatives.

Protocol 2.1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

A foundational precursor can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in an alkaline medium, followed by acidification.[7][8]

  • Dissolve thiosemicarbazide (1.0 eq) and potassium hydroxide (1.0 eq) in absolute ethanol.

  • Add carbon disulfide (1.0 eq) dropwise to the stirring solution.

  • Reflux the mixture for 12-24 hours until the reaction is complete (monitored by TLC).[7]

  • Cool the reaction mixture and reduce the solvent volume under vacuum.

  • Dissolve the residue in water and carefully acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.[7]

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like an ethanol/water mixture.

The subsequent N-alkylation with 2-(chloromethyl)furan would yield the title compound. The resulting structure should be confirmed using standard spectroscopic techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) to ensure the correct constitution before proceeding with tautomeric analysis.[9][10]

The Tautomeric Landscape: A Multi-faceted Investigation

A conclusive determination of the dominant tautomeric form requires a combination of experimental and computational approaches.

Thione-Thiol Tautomerism

For five-membered heterocyclic rings, the equilibrium between thiol and thione forms is a subject of extensive study.[6] While six-membered rings like pyridines often favor the thione form in polar solvents, the balance in five-membered systems can be more nuanced.[5][6]

UV-Vis Spectroscopy: This technique is highly effective for studying tautomeric equilibria in solution, as the thione (C=S) and thiol (aromatic C-S) chromophores have distinct electronic transitions.[11] A shift in the absorption maximum (λ_max) with changing solvent polarity provides strong evidence for a shift in the equilibrium.[4][5]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol).

  • Create a series of dilute solutions (e.g., 10⁻⁵ to 10⁻⁴ M) for each solvent to ensure adherence to the Beer-Lambert law.

  • Record the UV-Vis spectrum for each solution over a range of 200-400 nm.

  • Compare the λ_max values. A significant blue or red shift across the solvent series indicates that the solvent environment is stabilizing one tautomer over the other. Typically, polar solvents stabilize the more polar thione form.[5]

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying tautomers. The thiol form will exhibit a characteristic S-H proton signal (often broad, ~2.5-4.0 ppm) and an N-H signal, while the thione form will show two distinct N-H signals (one for the ring NH, often >10 ppm, and one for the exocyclic amine).[12][13] In ¹³C NMR, the C=S carbon of the thione form is significantly deshielded, appearing at ~160-190 ppm.[12][14]

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[15][16] The ability to locate hydrogen atoms from the diffraction data allows for direct determination of whether the proton resides on the nitrogen (thione) or the exocyclic sulfur (thiol).

Workflow for Tautomeric Analysis

Tautomerism_Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis UV_Vis UV-Vis Spectroscopy (Solvent Study) NMR NMR Spectroscopy (¹H, ¹³C) UV_Vis->NMR Corroborate Solution Form Conclusion Dominant Tautomer Determination NMR->Conclusion Synthesize Data XRay X-ray Crystallography (Solid State) XRay->Conclusion Synthesize Data DFT DFT Calculations (B3LYP/6-311++G(d,p)) PCM Solvent Modeling (PCM) DFT->PCM Simulate Solution Effects PCM->Conclusion Synthesize Data Synthesis Synthesis & Purification Synthesis->UV_Vis Analyze Compound Synthesis->XRay Analyze Compound Synthesis->DFT Analyze Compound

Caption: Workflow for Tautomer Analysis.

Amine-Imine Tautomerism

The presence of an amino group at the 5-position allows for a potential amine-imine tautomerism. Generally, for heteroaromatic systems, the amino form is significantly more stable and is the predominant species observed in solution.[6][15] However, its existence should be computationally evaluated, as unusual substitution patterns or crystal packing forces could favor the imine form.

Computational Chemistry: Predicting Tautomer Stability

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers. By calculating the ground-state energies of all possible tautomers, one can determine their equilibrium populations.[17][18][19]

Protocol: DFT Energy Calculations for Tautomer Analysis

  • Structure Generation: Draw the 3D structures of all possible tautomers (thione-amine, thiol-amine, thione-imine, thiol-imine).

  • Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. This should be done for the gas phase and in various solvents using a continuum model like the Polarizable Continuum Model (PCM).[17][19]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Comparison: Compare the Gibbs free energies (including ZPVE and thermal corrections) of all tautomers in each phase (gas, different solvents). The tautomer with the lowest free energy is the most stable.

Table 1: Hypothetical Relative Energies of Tautomers

Tautomer Form Gas Phase ΔG (kcal/mol) Acetonitrile ΔG (kcal/mol) Water ΔG (kcal/mol)
Thione-Amine 0.00 (Reference) 0.00 (Reference) 0.00 (Reference)
Thiol-Amine +2.5 +3.8 +4.5
Thione-Imine +12.8 +10.5 +9.8
Thiol-Imine +15.2 +13.1 +11.9

Note: These are example values. Actual values must be derived from DFT calculations. A positive ΔG indicates lower stability relative to the reference.

The hypothetical data suggests the Thione-Amine form is the most stable in all phases, with its stability increasing in polar solvents. This is a common finding for such heterocyclic systems.[17]

Visualizing Tautomeric Equilibria

The potential prototropic shifts in 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol can be visualized as a network of equilibria.

Tautomers ThioneAmine Thione-Amine (Dominant Form) ThiolAmine Thiol-Amine ThioneAmine->ThiolAmine Thione-Thiol Equilibrium ThioneImine Thione-Imine ThioneAmine->ThioneImine Amine-Imine Equilibrium ThiolImine Thiol-Imine ThiolAmine->ThiolImine Amine-Imine Equilibrium ThioneImine->ThiolImine Thione-Thiol Equilibrium

Caption: Tautomeric equilibria for the title compound.

Implications for Drug Development

An accurate understanding of the dominant tautomer is crucial for several aspects of drug development:

  • Structure-Activity Relationships (SAR): The shape, hydrogen bond donor/acceptor pattern, and electrostatic potential of the dominant tautomer dictate its interaction with a biological target. SAR models built using a minor or incorrect tautomer will be fundamentally flawed.

  • ADME Properties: Lipophilicity (LogP) is highly dependent on the tautomeric form. The thione form, being more polar, generally has lower lipophilicity than the thiol form, which can affect membrane permeability and oral absorption.

  • Intellectual Property: Patent claims must be carefully worded to encompass all relevant tautomeric forms to ensure broad protection.

  • Formulation & Stability: The solid-state form (as determined by X-ray crystallography) is critical for formulation development. The relative stability of tautomers can also impact the chemical stability and shelf-life of the active pharmaceutical ingredient (API).

Conclusion

The tautomeric nature of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol is a complex interplay of structural and environmental factors. Based on extensive studies of related 1,3,4-thiadiazole systems, it is highly probable that the thione-amine tautomer is the most stable and predominant form, particularly in the solid state and in polar solutions.[12][17] However, this cannot be assumed. A rigorous, multi-pronged approach combining high-resolution spectroscopy, X-ray crystallography, and quantum chemical calculations is imperative for definitive characterization. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to elucidate the tautomeric landscape of this and other complex heterocyclic molecules, enabling more informed and successful drug discovery and development programs.

References

  • Shabanian, M., Hajibeygi, M., Moghanian, H., & Mohamadi, A. (2012). Theoretical investigation on tautomerism and NBO analysis of 3-hydroxy-1,2,5-thiadiazole derivatives: solvent and substituent effects. Heterocyclic Communications, 18(5-6), 161-168. Available at: [Link]

  • Dalirnasab, Z., Suri, Z., & Dalirnasab, S. (2015). Tautomerism of 2-Azido-1, 3, 4-Thiadiazole Studied by Theoretical Methods in Gas Phase and Solution. Science Innovation, 3(6), 127-134. Available at: [Link]

  • Shabanian, M., et al. (2012). Theoretical investigation on tautomerism and NBO analysis of 3-hydroxy-1,2,5-thiadiazole derivatives: Solvent and substituent effects. ResearchGate. Available at: [Link]

  • Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Journal of Physical Science, 29(1), 35-51. Available at: [Link]

  • Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Structural Chemistry, 21(5), 1053-1060. Available at: [Link]

  • Various Authors. (n.d.). Tautomerism in aromatic heterocycles.
  • Fisera, L., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(9), 1496-1503. Available at: [Link]

  • Arjunan, V., et al. (2014). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 574-586. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed, 25(22), 5441. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1774. Available at: [Link]

  • ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. Available at: [Link]

  • Drozd, M., et al. (2022). Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. SSRN. Available at: [Link]

  • De Simone, G., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-8. Available at: [Link]

  • Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 327-336. Available at: [Link]

  • Petkova, V., et al. (2015). Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and its Violuric Acid Adduct with Pt(II) - Crystals Structures, Spectroscopic Properties and Cytotoxic Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. ResearchGate. Available at: [Link]

  • Aljamali, N. M. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Advanced Sciences and Engineering Technologies, 5(1), 1-12. Available at: [Link]

  • Hussein, F. H., & Yousif, E. I. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 9(1), 1-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1,3,4-thiadiazol-2(3H)-one. PubChem. Available at: [Link]

  • Kulyk, M., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. Available at: [Link]

  • Küçükgüzel, I., et al. (2001). 5-Furan-2yl[11][17][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[11][17][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. Turkish Journal of Chemistry, 25(3), 337-344. Available at: [Link]

  • Various Authors. (n.d.). 1,3,4-Thiadiazole and its derivatives.
  • Singh, S., et al. (2022). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]

  • Glushkov, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5174. Available at: [Link]

  • Gheldiu, A. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available at: [Link]

  • Jain, A., & Manish. (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 6(5). Available at: [Link]

Sources

Foundational

structure-activity relationship SAR of thiadiazole-2-thiol derivatives

Executive Summary: The "Privileged" Sulfur Scaffold In the landscape of heterocyclic medicinal chemistry, the 1,3,4-thiadiazole-2-thiol core stands as a "privileged scaffold"—a molecular framework capable of providing li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Sulfur Scaffold

In the landscape of heterocyclic medicinal chemistry, the 1,3,4-thiadiazole-2-thiol core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems not just from its rigidity, but from its electronic versatility. The core exhibits a critical thiol-thione tautomerism , allowing it to act as a bioisostere for carboxylic acids, a zinc-binding group (ZBG) in metalloenzyme inhibitors, or a nucleophilic platform for covalent modification.

This guide moves beyond basic synthesis to explore the Structure-Activity Relationship (SAR) mechanics that drive the efficacy of these derivatives in oncology (specifically Carbonic Anhydrase IX inhibition) and antimicrobial therapeutics.

The Pharmacophore: Electronic & Tautomeric Nuances

To design effective derivatives, one must first master the core's electronic behavior. The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effect of the two nitrogen atoms and the sulfur atom.

Thiol-Thione Tautomerism

The 2-position substituent defines the molecule's reactivity. In solution, an equilibrium exists between the thiol (-SH) and thione (=S) forms.

  • Thione Form (A): Predominant in neutral/acidic solution. Essential for hydrogen bond acceptor capability (via N-3) and metal coordination.

  • Thiol Form (B): Favored in basic conditions or when S-substituted. The thiol sulfur is a "soft" nucleophile, highly reactive toward alkyl halides.

Mechanistic Implication: For Carbonic Anhydrase (CA) inhibition, the thione form is often the bioactive species, coordinating with the active site Zinc (Zn²⁺) ion via the exocyclic sulfur and the endocyclic nitrogen (N-3).

Synthetic Architectures & Regioselectivity

Constructing the core requires controlling the cyclization pathway. The most robust protocol involves the heterocyclization of hydrazine carbothioamides (thiosemicarbazides).

Core Synthesis Workflow

The reaction of a hydrazide with carbon disulfide (


) in the presence of a base (KOH) yields a potassium dithiocarbazate intermediate, which cyclizes under acidic conditions.
Regioselectivity: S-Alkylation vs. N-Alkylation

A common SAR modification is the alkylation of the 2-position.

  • S-Alkylation: Under standard basic conditions (

    
    /Acetone), the sulfur atom is the superior nucleophile (Soft Acid-Base theory). This locks the molecule in the "thiol-like" thioether state, abolishing the ZBG capability but increasing lipophilicity for membrane penetration.
    
  • N-Alkylation: Typically requires Mannich reaction conditions (Formaldehyde + Secondary Amine) to attach a group at N-3, or specific protecting group strategies.

Visualization: Synthetic Logic Flow

The following diagram outlines the critical decision points in the synthetic pathway.

SynthesisPath Start Hydrazide (R-CONHNH2) Inter Potassium Dithiocarbazate Start->Inter CS2, KOH, EtOH Core 1,3,4-Thiadiazole- 2-thiol (Core) Inter->Core H2SO4 (Cyclization) PathA S-Alkylation (R'-X, Base) Core->PathA Nucleophilic Attack PathB Mannich Reaction (HCHO, Amine) Core->PathB Electrophilic Attack ProdA Thioether Derivative (Antimicrobial) PathA->ProdA ProdB N-Mannich Base (Prodrug/Solubility) PathB->ProdB

Figure 1: Divergent synthetic pathways for 1,3,4-thiadiazole-2-thiol derivatives focusing on regioselectivity.

SAR Deep Dive: Functional Domains

The biological activity of thiadiazole-2-thiols is governed by substitutions at two key vectors: Position 2 (The Head) and Position 5 (The Tail) .

Position 2: The "Warhead"
  • Free Thiol/Thione (-SH/=S):

    • Activity: High affinity for metalloenzymes (Carbonic Anhydrase, Urease).

    • Mechanism:[1] The thione sulfur acts as a monodentate ligand for Zn²⁺.

  • S-Substituted (-S-R):

    • Activity: Antimicrobial, Anticonvulsant.[2][3][4][5][6]

    • Mechanism:[1] Steric blockade. Converting -SH to -S-Benzyl often drastically increases lipophilicity (LogP), aiding penetration into bacterial cell walls.

  • Mannich Bases (-N-CH2-N<):

    • Activity: Cytotoxic/Anticancer.[7]

    • Mechanism:[1] Often act as prodrugs, hydrolyzing slowly to release the active thiol and formaldehyde (cytotoxic) in the tumor microenvironment.

Position 5: The "Recognition Element"

This position dictates the selectivity of the molecule.

  • Aryl/Heteroaryl Groups: Essential for π-π stacking interactions within enzyme hydrophobic pockets. Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring at C-5 often enhance antimicrobial potency by altering the electronic density of the thiadiazole ring.

  • Alkyl Chains: Generally reduce potency in enzyme inhibition but may enhance diuretic activity.

Quantitative Data Summary: Substitution Effects
Derivative ClassC-2 SubstituentC-5 SubstituentPrimary ActivityMechanism Note
Thione =S (Free)Aryl (e.g., 4-F-Ph)CA Inhibition (Ki < 10nM)Zn²⁺ Coordination
Thioether -S-CH2-COOHAlkyl/ArylAnti-inflammatoryCOX-2 Selectivity
Mannich Base -N-CH2-MorpholineArylAntimicrobialProdrug/Solubility
Sulfonamide -SO2NH2 (via S)ArylAnticancer (Hypoxic)CA IX Targeting

Mechanistic Visualization: Carbonic Anhydrase Inhibition[4][8][9][10]

The most authoritative application of this scaffold is in the inhibition of tumor-associated Carbonic Anhydrase IX (CA IX). The diagram below illustrates the binding mode derived from X-ray crystallography and docking studies.

MOA cluster_ligand 1,3,4-Thiadiazole-2-thione Zn Active Site Zn²⁺ His His94/96/119 (Coordination) Zn->His Structural HydroPocket Hydrophobic Pocket (Val121, Leu198) Thione Thione Sulfur (=S) (Ligand) Thione->Zn Coordination (Monodentate) N3 Endocyclic N3 (H-Bond Acceptor) N3->Zn Weak Interaction RGroup C-5 Aryl Group (Lipophilic Tail) RGroup->HydroPocket Van der Waals / π-Stacking

Figure 2: Binding mode of 1,3,4-thiadiazole-2-thione in the Carbonic Anhydrase active site.

Experimental Protocols

Protocol A: Synthesis of 5-Phenyl-1,3,4-thiadiazole-2-thiol

This protocol utilizes the acid-catalyzed cyclization of potassium dithiocarbazate.

Reagents: Benzhydrazide (0.01 mol), Carbon Disulfide (0.015 mol), KOH (0.015 mol), Ethanol (50 mL), Conc.


.
  • Salt Formation: Dissolve KOH in absolute ethanol. Add benzhydrazide and stir at room temperature for 10 min.

  • Addition: Add

    
     dropwise. The solution will turn yellow/orange. Reflux for 12 hours.
    
  • Isolation: Concentrate the solvent under reduced pressure. The residue is the potassium salt.

  • Cyclization: Dissolve the salt in ice-cold water (50 mL). Acidify dropwise with conc.

    
     (or HCl) to pH 2–3.[8]
    
  • Precipitation: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.

    • Validation: IR spectrum should show a weak -SH band at ~2550 cm⁻¹ and a strong C=N stretch at ~1610 cm⁻¹.

Protocol B: S-Alkylation (Thioether Synthesis)

Reagents: 5-Phenyl-1,3,4-thiadiazole-2-thiol (0.005 mol), Benzyl Chloride (0.005 mol),


 (anhydrous), Acetone.
  • Activation: Suspend the thiadiazole core and

    
     in dry acetone. Stir for 30 min to generate the thiolate anion.
    
  • Alkylation: Add benzyl chloride dropwise. Reflux for 6–8 hours.

  • Workup: Pour into crushed ice. The S-alkylated product will precipitate.

    • Validation:

      
      H NMR will show a singlet for 
      
      
      
      at ~4.5 ppm. The -SH peak (~13-14 ppm) will disappear.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Abdel-Hamid, M. K., et al. (2009). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell.[7][9]

  • Yusuf, M., et al. (2008). Syntheses and anti-depressant activity of 5-amino-1,3,4-thiadiazole-2-thiol imines and thiobenzyl derivatives. Bioorganic & Medicinal Chemistry.

  • Guzeldemirci, N. U., & Kucukbasmaci, O. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety. European Journal of Medicinal Chemistry.

Sources

Exploratory

Mechanistic Profiling of Furylmethyl Amino Thiadiazoles: A Dual-Targeting Anticancer Scaffold

Executive Summary The integration of a furylmethyl amino moiety with a 1,3,4-thiadiazole core represents a strategic approach in medicinal chemistry to develop multi-target anticancer agents.[1] This scaffold combines th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of a furylmethyl amino moiety with a 1,3,4-thiadiazole core represents a strategic approach in medicinal chemistry to develop multi-target anticancer agents.[1] This scaffold combines the bioisosteric properties of the thiadiazole ring—capable of mimicking pyrimidine bases in DNA and ATP—with the lipophilic, electron-rich furan ring. The resulting pharmacophore exhibits potent antiproliferative activity, primarily through EGFR tyrosine kinase inhibition and tubulin polymerization destabilization , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Structural Basis & Pharmacophore Analysis

The anticancer potency of furylmethyl amino thiadiazoles is not accidental but a result of precise Structure-Activity Relationship (SAR) tuning.

The Thiadiazole Core (The "Warhead")
  • Bioisosterism: The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine and oxadiazole.[1][2][3] Its mesoionic character facilitates cellular membrane permeability.[1][2][4]

  • H-Bonding: The nitrogen atoms (N3/N4) and the sulfur atom serve as key hydrogen bond acceptors, critical for anchoring the molecule within the ATP-binding pockets of kinases.

The Furylmethyl Amino Tail (The "Guidance System")
  • Hydrophobic Interaction: The furan ring is aromatic and electron-rich. It extends into the hydrophobic pockets of target enzymes (e.g., the specificity pocket of EGFR), interacting via

    
    -
    
    
    
    stacking or hydrophobic contacts with residues like Phenylalanine or Leucine.
  • Linker Flexibility: The "amino" (-NH-) and "methyl" (-CH2-) linker provides rotational freedom, allowing the furan ring to adopt the optimal conformation for binding without incurring a high entropic penalty.

SAR Visualization

SAR_Analysis Figure 1: Pharmacophore dissection of Furylmethyl Amino Thiadiazoles. Core 1,3,4-Thiadiazole Core (Bioisostere of Pyrimidine) Linker Amino-Methyl Linker (-NH-CH2-) Core->Linker Provides H-bond Acceptor Sites Target1 ATP Binding Pocket (Kinase Hinge Region) Core->Target1 H-Bonds Tail Furan Ring (Lipophilic/Aromatic) Linker->Tail Rotational Flexibility Target2 Hydrophobic Specificity Pocket Tail->Target2 Pi-Pi Stacking

Figure 1: Structural dissection highlighting the dual-binding capability of the scaffold.[5]

Primary Mechanism: EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein with cytoplasmic kinase activity.[5] Overexpression of EGFR is a hallmark of non-small cell lung cancer (NSCLC) and breast cancer.

Mechanism of Action[6]
  • ATP Competition: The thiadiazole ring occupies the adenine-binding region of the ATP pocket.

  • Gatekeeper Interaction: The sulfur atom of the thiadiazole ring interacts with the gatekeeper residue (often Threonine or Methionine) via non-covalent interactions.

  • Hydrophobic Extension: The furylmethyl group projects into the hydrophobic back pocket (selectivity pocket), mimicking the binding mode of established inhibitors like Lapatinib or Erlotinib.[1]

  • Result: Autophosphorylation of EGFR is blocked, halting the downstream RAS-RAF-MEK-ERK signaling cascade.

Secondary Mechanism: Tubulin Destabilization

Beyond kinase inhibition, derivatives of this scaffold have demonstrated the ability to interfere with microtubule dynamics, a mechanism distinct from EGFR inhibition but complementary in halting cancer cell division.[1]

  • Binding Site: Evidence suggests these compounds bind to the colchicine-binding site on

    
    -tubulin.
    
  • Effect: The binding prevents the polymerization of tubulin subunits into microtubules.[1]

  • Consequence: The formation of the mitotic spindle is disrupted, causing the cell cycle to arrest at the G2/M checkpoint (mitosis), eventually triggering apoptotic pathways.[1]

Signaling Pathway Diagram

Mechanism_Pathway Figure 2: Dual-mechanism pathway: EGFR inhibition and Tubulin destabilization. Drug Furylmethyl Amino Thiadiazole EGFR EGFR Kinase (Active) Drug->EGFR Inhibits Tubulin Free Tubulin Dimers Drug->Tubulin Binds Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Inhibition ATP Pocket Blockade EGFR->Inhibition Tubulin->Polymerization RasRaf Ras/Raf/MEK/ERK Cascade Inhibition->RasRaf Blocks Spindle Mitotic Spindle Formation Polymerization->Spindle Proliferation Cell Proliferation RasRaf->Proliferation Promotes Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Inhibited Arrest->Apoptosis

Figure 2: The compound acts as a dual-inhibitor, simultaneously cutting off growth signals and physically preventing cell division.

Experimental Validation Protocols

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Synthesis of 2-((furan-2-ylmethyl)amino)-1,3,4-thiadiazole

Rationale: A reliable synthesis is required to generate the core scaffold for testing.[1]

  • Reactants: 5-amino-1,3,4-thiadiazole-2-thiol (or substituted equivalent) and furan-2-carboxaldehyde (furfural).

  • Schiff Base Formation: Reflux equimolar amounts in absolute ethanol with catalytic glacial acetic acid for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Reduction: Treat the resulting imine with Sodium Borohydride (

    
    ) in methanol at 
    
    
    
    to reduce the
    
    
    bond to the
    
    
    amine linker.
  • Purification: Recrystallize from ethanol/DMF.

  • Validation:

    
    -NMR must show the disappearance of the imine proton singlet (~8.5 ppm) and appearance of the methylene doublet (~4.5 ppm).
    
Protocol B: In Vitro EGFR Kinase Assay

Rationale: Directly quantifies the inhibitory constant (


) against the target enzyme.
  • System: Use a homogeneous time-resolved fluorescence (HTRF) or ELISA-based tyrosine kinase assay kit (e.g., ADP-Glo).

  • Preparation: Prepare serial dilutions of the Furylmethyl Thiadiazole (0.1 nM to 10

    
    M).
    
  • Reaction: Incubate compound with recombinant EGFR enzyme, ATP, and Poly(Glu,Tyr) substrate in kinase buffer for 60 mins at room temperature.

  • Detection: Add ADP-detection reagent. Measure luminescence.

  • Control: Use Erlotinib as the positive control.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol C: Tubulin Polymerization Assay

Rationale: Confirms if the compound acts directly on tubulin or upstream.[1]

  • System: Fluorescence-based polymerization assay (tubulin >99% pure).

  • Method: Resuspend tubulin in G-PEM buffer + GTP. Add test compound (5-10

    
    M).
    
  • Observation: Measure fluorescence enhancement of a reporter dye (e.g., DAPI or specific tubulin fluorophore) at 37°C over 60 minutes.

  • Interpretation:

    • Standard Curve: Tubulin self-assembles (fluorescence increases).

    • Inhibitor Effect: The curve remains flat or rises significantly slower (destabilization).

    • Stabilizer Effect (Taxol-like): The curve rises faster/earlier.

    • Expectation for Furyl-Thiadiazole: Reduced rate of polymerization (Inhibition).

Quantitative Data Summary

The following table summarizes typical potency ranges for this scaffold based on recent literature [1, 2, 4].

Cell Line / TargetAssay TypeActivity MetricReference StandardRelative Potency
EGFR Kinase Enzyme Inhibition

Erlotinib (

)
Moderate-High
MCF-7 (Breast) Cytotoxicity (MTT)

Doxorubicin (

)
Comparable
HepG-2 (Liver) Cytotoxicity (MTT)

5-Fluorouracil (

)
Superior
Tubulin Polymerization

Combretastatin A-4Comparable

References

  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chem. Pharm. Bull. (2019). Link

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules (2025). Link

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters (2022). Link

  • Thiadiazole derivatives as anticancer agents. Chemico-Biological Interactions (2019). Link

  • Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of General Chemistry (2020). Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Schiff Bases from 2-Amino-1,3,4-thiadiazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Abstract The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A pivotal strategy for expanding the chemical diversity and biological activity of this heterocycle is the synthesis of Schiff bases (or imines) via the condensation of a primary amine with a carbonyl compound. This application note provides a detailed, experience-driven guide to the synthesis, purification, and characterization of Schiff bases derived from 2-amino-1,3,4-thiadiazole precursors. We will delve into the mechanistic underpinnings of the reaction, offer robust step-by-step protocols, and provide troubleshooting insights to ensure reproducible, high-yield synthesis for researchers in drug discovery and organic synthesis.

A Note on the Starting Material: The topic specifies "1,3,4-thiadiazole-2-thiol." However, the formation of a Schiff base requires a primary amine functionality. Therefore, this guide focuses on the widely used and structurally related precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) and its analogues, where the 2-amino group serves as the nucleophile for the condensation reaction.

Core Principles: The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction.[4] The reaction proceeds in two main stages: the formation of a carbinolamine intermediate, followed by its dehydration to yield the final imine product.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral, but unstable, carbinolamine (or hemiaminal).[7]

  • Acid Catalysis & Dehydration: A mild acid catalyst, typically glacial acetic acid, protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺).[8][9]

  • Elimination: The lone pair on the nitrogen atom helps to expel the water molecule, forming a C=N double bond (an iminium ion).

  • Deprotonation: A base (like the solvent or the acetate conjugate base) removes a proton from the nitrogen, yielding the final, neutral Schiff base product and regenerating the acid catalyst.

The reaction rate is highly pH-dependent. The optimal pH is typically weakly acidic (around 4-5).[10]

  • If the medium is too acidic (pH < 4): The amine nucleophile becomes fully protonated (R-NH₃⁺), losing its nucleophilicity and halting the initial attack on the carbonyl group.[8][10]

  • If the medium is too basic or neutral (pH > 6): The protonation of the carbinolamine's hydroxyl group is insufficient, making the dehydration step (the rate-determining step) extremely slow.[10]

Glacial acetic acid is an ideal catalyst as it is strong enough to protonate the hydroxyl group but weak enough to not fully protonate the starting amine.[8][9]

Schiff_Base_Mechanism Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation Thiadiazole R-NH₂ (2-Amino-1,3,4-thiadiazole) Zwitterion Zwitterionic Intermediate Thiadiazole->Zwitterion  Nucleophilic Attack Aldehyde R'-CHO (Aldehyde) Aldehyde->Zwitterion H_plus H⁺ Protonated_Carbinolamine Protonated Carbinolamine H_plus->Protonated_Carbinolamine Carbinolamine Carbinolamine (Hemiaminal) Zwitterion->Carbinolamine  Proton Transfer Carbinolamine->Protonated_Carbinolamine  Protonation Iminium Iminium Ion Protonated_Carbinolamine->Iminium -H₂O (Dehydration) Schiff_Base R-N=CHR' (Schiff Base) Iminium->Schiff_Base -H⁺ (Deprotonation) Water H₂O

Caption: Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.

Experimental Design & Workflow

A successful synthesis relies on the judicious selection of reagents and conditions. The following workflow outlines the key decision points.

Synthesis_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Reactants: - 2-Amino-1,3,4-thiadiazole - Aldehyde/Ketone Solvent Dissolve in Solvent (e.g., Ethanol) Start->Solvent Catalyst Add Catalyst (e.g., Glacial Acetic Acid) Solvent->Catalyst Reflux Heat under Reflux (Monitor by TLC) Catalyst->Reflux Cool Cool to RT / Ice Bath Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize Crude Product Wash->Recrystallize Dry Dry Final Product (Vacuum Oven) Recrystallize->Dry Characterize Characterize: - FT-IR - ¹H & ¹³C NMR - Mass Spec - Melting Point Dry->Characterize

Caption: Figure 2: General Experimental Workflow.

Key Parameter Selection
ParameterChoice & Rationale
Thiadiazole Precursor 2-Amino-5-substituted-1,3,4-thiadiazoles: The 2-amino group is the reactive site. The substituent at the 5-position (e.g., -SH, -aryl, -alkyl) can be varied to modulate the final compound's properties.[2][11]
Carbonyl Compound Aromatic Aldehydes: Generally preferred. They are often more reactive than ketones, and the resulting aromatic Schiff bases are typically more stable due to conjugation.[2][12] Electron-withdrawing or -donating groups on the aldehyde can influence reaction rates and product properties.
Solvent Ethanol or Methanol: These are excellent choices as they readily dissolve the reactants, are polar enough to facilitate the reaction, and allow for easy product precipitation upon cooling.[1][13] They are also suitable for subsequent recrystallization.
Catalyst Glacial Acetic Acid: Used in catalytic amounts (2-4 drops). It provides the necessary weakly acidic environment without deactivating the amine nucleophile.[12][13]
Temperature & Time Reflux (60-80°C): Heating under reflux provides the activation energy needed for the dehydration step and typically brings the reaction to completion within 2-8 hours.[13] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Alternative Methods Microwave Irradiation: Can significantly reduce reaction times (e.g., to 10-15 minutes) and often leads to higher yields, presenting a greener chemistry approach.[1][4]

Detailed Synthetic Protocol: A Representative Example

This protocol describes the synthesis of a Schiff base from 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) and 4-chlorobenzaldehyde.

Materials:

  • 2-amino-5-mercapto-1,3,4-thiadiazole (AMT)

  • 4-chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (e.g., 1.33 g, 10 mmol) in absolute ethanol (30 mL). Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution. Stir the mixture until most solids have dissolved.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-6 hours.

  • Isolation of Crude Product: After completion, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form. To maximize precipitation, place the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification and Validation

Recrystallization is the most effective method for purifying the synthesized Schiff bases.[13][14]

Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol is often a good starting point.[13][15] An ethanol/water mixture can also be effective.[14]

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue heating until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum.[14]

Structural Characterization and Validation

Confirming the identity and purity of the final product is a critical step.

TechniqueExpected Result & Interpretation
Melting Point A sharp, defined melting point indicates high purity. Compare with literature values if available.
FT-IR Spectroscopy - Appearance of a strong C=N (imine) stretch around 1600-1640 cm⁻¹.[2] - Disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹). - Change in N-H stretching bands of the primary amine (typically two bands around 3100-3300 cm⁻¹) to a single N-H band if other N-H groups are present, or their disappearance.
¹H NMR Spectroscopy - Appearance of a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm.[2][15] - Signals corresponding to the aromatic protons of both the thiadiazole and the aldehyde moiety. - Disappearance of the aldehyde proton (-CHO) signal (around δ 9.5-10.5 ppm).
¹³C NMR Spectroscopy - Appearance of the azomethine carbon (-N=CH-) signal around δ 150-165 ppm.[16]
Mass Spectrometry (MS) The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.[16][17]

Conclusion

The synthesis of Schiff bases from 2-amino-1,3,4-thiadiazole derivatives is a straightforward yet powerful method for generating novel compounds with significant potential in drug discovery. By understanding the underlying acid-catalyzed mechanism, researchers can rationally select solvents, catalysts, and reaction conditions to optimize outcomes. The protocols detailed in this note provide a robust framework for the synthesis, purification, and validation of these valuable molecules, empowering scientists to efficiently explore their therapeutic potential.

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Schiff Bases. Sathee Jee. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

  • Quora. (2020, April 18). Why is the Schiff base prepared in the presence of acetic acid? Retrieved from [Link]

  • Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Retrieved from [Link]

  • Li, W.-Y., et al. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4- thiadiazole derivatives. Retrieved from [Link]

  • University of Babylon. (n.d.). SCHIFF BASES. Retrieved from [Link]

  • Malak, S. A., Rajput, J. D., & Sharif, M. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. European Journal of Chemistry, 14(4), 466-472. Retrieved from [Link]

  • IJCRT.org. (2023). Biological Activities Of Schiff's Bases Synthesized From 1,3,4-Thiadiazole. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Retrieved from [Link]

  • Digital Repository. (n.d.). Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][5][6][8] thiadiazole and study its biological activity. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an. Retrieved from [Link]

  • NIH. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... Retrieved from [Link]

  • ResearchGate. (2024, February 7). What is the role of glacial acetic acid in the ring closure of Schiff bases? Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. Retrieved from [Link]

  • JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Google Patents. (1959). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • PMC. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]

  • PMC. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • DergiPark. (2022). RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis of α-Naphthalene Acetic Acid Derived Bis-Schiff Bases: In Vitro Cholinesterase Inhibition, Molecular Docking, Dynamics Simulations, Kinetics, and DFT Analysis. Retrieved from [Link]

  • PMC. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

  • PubMed. (2025). Exploring Indole-1,3,4-Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation. Retrieved from [Link]

  • PubMed. (2020). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Retrieved from [Link]

  • AJBAS. (2010). Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. Retrieved from [Link]

  • PMC. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from [Link]

  • Scholars Middle East Publishers. (2023). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Retrieved from [Link]

  • DergiPark. (2021). Journal of Physical Chemistry and Functional Materials. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2021). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Bibliomed. (2021). NEW 1,3,4-OXADIAZOLE BASED SCHIFF BASE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY ALONG WITH IN SILICO. Retrieved from [Link]

Sources

Application

molecular docking simulation methods for thiadiazole derivatives

An Application Guide to Molecular Docking Simulations for Thiadiazole Derivatives Introduction: In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Molecular Docking Simulations for Thiadiazole Derivatives

Introduction: In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Molecular docking, a cornerstone of structure-based drug design, predicts the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.[3][4] This technique provides critical insights into binding affinity and orientation, thereby guiding the synthesis of more potent and selective drug candidates.[3][5]

Thiadiazole and its derivatives represent a class of heterocyclic compounds of immense interest in medicinal chemistry.[6] This scaffold is a key structural component in a wide array of agents demonstrating potent antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[5][7][8][9][10] The versatility of the thiadiazole ring allows for structural modifications that can significantly enhance biological activity, making it a privileged pharmacophore.[6][8]

This application note provides a comprehensive, in-depth guide to performing molecular docking simulations for thiadiazole derivatives. Moving beyond a simple list of steps, this document explains the causality behind protocol choices, establishes a self-validating workflow, and is grounded in authoritative scientific principles to ensure researchers, scientists, and drug development professionals can apply these methods with confidence and precision.

Part 1: Foundational Principles and Strategic Selections

Before embarking on the practical steps of a docking simulation, it is crucial to understand the underlying principles that govern the methodology and the strategic decisions that dictate the quality of the results.

The Rationale Behind the Simulation: Predicting the Molecular Handshake

Molecular docking aims to solve two fundamental questions: What is the most stable binding orientation (the "pose") of a ligand within a protein's active site, and how strongly do the two molecules interact (the "binding affinity")?[3] The process computationally samples a vast number of possible conformations and orientations of the ligand within the binding pocket, evaluating each one using a scoring function. This function estimates the free energy of binding, with more negative scores typically indicating a more favorable and stable interaction.[11][12][13] Understanding this core principle is vital for correctly interpreting the output and avoiding the common pitfall of treating the docking score as an absolute measure of activity.

Selecting the Appropriate Computational Tools

The choice of software is a critical first step that influences the entire workflow. A variety of academic and commercial software packages are available, each with unique algorithms, scoring functions, and performance characteristics.[1][4]

Software Type Key Features & Strengths Considerations
AutoDock Vina Open-SourceWidely used, good accuracy for most systems, relatively fast, and extensively validated.[1][14] Excellent for academic and foundational research.Requires command-line interaction and use of auxiliary programs (like AutoDock Tools) for file preparation.[15][16]
Schrödinger Glide CommercialHigh-precision docking with excellent performance in virtual screening.[1][4] Features sophisticated scoring functions and an integrated workflow environment (Maestro).Requires a commercial license, which can be a significant cost.
GOLD CommercialKnown for its handling of ligand and protein flexibility through a genetic algorithm. Often used for complex binding scenarios.Commercial software with associated costs.
UCSF DOCK Open-SourceOne of the original docking programs, continuously developed. Powerful and flexible but can have a steeper learning curve.[1]Less automated than some modern alternatives.
MOE (Molecular Operating Environment) CommercialAn integrated platform that includes docking, molecular dynamics, and QSAR capabilities.[1] Highly flexible and powerful for comprehensive drug design projects.Commercial license required.

For the purposes of this guide, we will focus on AutoDock Vina , as it represents a powerful, accessible, and widely cited tool suitable for the vast majority of docking applications involving thiadiazole derivatives.[1][14]

The Importance of Force Fields

A force field is a set of mathematical functions and parameters used to describe the potential energy of a system of particles (atoms).[17][18] In docking, it dictates how the interactions between the thiadiazole ligand and the protein are calculated. The accuracy of the simulation is highly dependent on the quality of the force field.[18] For small, drug-like molecules, common choices include:

  • GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, providing a consistent framework for the entire system.[17][19]

  • CGenFF (CHARMM General Force Field): Developed for compatibility with the CHARMM family of force fields.[17][18]

  • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields well-suited for modeling small organic molecules and their interactions in biological systems.[17][19]

The choice of force field is critical during the ligand preparation step to ensure its 3D structure and charge distribution are physically realistic before docking commences.

Part 2: A Validated Protocol for Docking Thiadiazole Derivatives

This section details a step-by-step methodology using a common and robust workflow. Each step includes an explanation of its purpose, ensuring the protocol is not just followed, but understood.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Protein Structure (RCSB PDB) Clean_PDB 3. Clean Protein (Remove Water/Ligands) PDB->Clean_PDB Input Ligand_2D 2. Obtain Ligand Structure (PubChem or Draw) Prep_Lig 5. Prepare Ligand (3D Conversion, Energy Min.) Ligand_2D->Prep_Lig Input Prep_Prot 4. Prepare Protein (Add Hydrogens, Charges) Clean_PDB->Prep_Prot Grid 6. Define Binding Site (Grid Box Generation) Prep_Prot->Grid Receptor.pdbqt Config 7. Create Config File (Set Docking Parameters) Prep_Lig->Config Ligand.pdbqt Grid->Config Run 8. Execute Docking (AutoDock Vina) Config->Run Scores 9. Analyze Scores (Binding Affinity) Run->Scores Output Log Poses 10. Visualize Poses (PyMOL/Chimera) Run->Poses Output Poses Conclusion 12. Draw Conclusions Scores->Conclusion Poses->Conclusion Validate 11. Validate Protocol (Redocking) Validate->Conclusion Confidence

Figure 1: A comprehensive workflow for molecular docking simulation.

Experimental Protocol: Step-by-Step Methodology

1. Protein Structure Acquisition and Preparation

  • Objective: To obtain a high-quality, clean 3D structure of the target protein.

  • Procedure:

    • Download Structure: Obtain the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[3][5][20] Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand if possible, as this helps identify the correct binding site.

    • Clean the PDB File: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[15][21][22][23][24] Remove all non-essential molecules, including water (resn HOH), co-solvents, ions, and any co-crystallized ligands.[5][20][25][26] If the protein is a multimer, retain only the biologically relevant chain(s).

      • Rationale: Water molecules can occupy the binding site and sterically hinder the docking algorithm, leading to inaccurate poses.[25] Removing the original ligand ensures an unbiased docking of the new thiadiazole derivative.

    • Prepare the Protein: Use a dedicated tool like AutoDock Tools (ADT) or the Schrödinger Protein Preparation Wizard.[15][26][27]

      • Add polar hydrogens. Crystal structures often do not include hydrogen atoms, which are essential for defining hydrogen bonds.[15][25][28]

      • Assign partial charges (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions.[26][29]

      • Merge non-polar hydrogens.

      • Save the prepared protein in the PDBQT format (receptor.pdbqt). This format contains the atomic coordinates plus charge and atom type information required by AutoDock Vina.[14][30][31]

2. Ligand (Thiadiazole Derivative) Preparation

  • Objective: To generate a low-energy, 3D conformation of the thiadiazole derivative with correct atom types and charges.

  • Procedure:

    • Obtain 2D Structure: Draw the thiadiazole derivative using software like ChemDraw or MarvinSketch, or download its structure from a database like PubChem.[3][5][25]

    • Convert to 3D: Convert the 2D drawing into a 3D structure. Most chemical drawing programs can perform this step.

    • Energy Minimization: This is a critical step. Use a program like Avogadro or the LigPrep tool in Maestro to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS).[5][32]

      • Rationale: This ensures the ligand starts in a stable, low-energy conformation, preventing the docking algorithm from wasting computational time on unrealistic high-energy structures.

    • Prepare for Docking: Open the optimized 3D ligand structure in AutoDock Tools.

      • Detect the ligand's root and define rotatable bonds. This allows for flexible ligand docking, which is essential for accurate pose prediction.

      • Save the prepared ligand in the PDBQT format (ligand.pdbqt).

3. Grid Generation: Defining the Search Space

  • Objective: To define a specific 3D box within the protein where the docking algorithm will search for binding poses.

  • Procedure (using AutoDock Tools):

    • Load Prepared Protein: Open the receptor.pdbqt file in ADT.

    • Define Grid Box: Go to Grid -> Grid Box. A box will appear around the protein.

    • Position and Size the Box: Adjust the center and dimensions of the grid box to encompass the entire binding site.[16] If a co-crystallized ligand was present in the original structure, center the box on its location. The box should be large enough to allow the ligand to rotate freely but not so large that it includes irrelevant surface areas, which would increase calculation time and reduce accuracy.[5]

    • Save Grid Parameters: Note the coordinates for the grid center and the dimensions (in x, y, z). These will be used in the configuration file.

4. Running the AutoDock Vina Simulation

  • Objective: To execute the docking calculation.

  • Procedure:

    • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the simulation.[14]

      • Rationale: The exhaustiveness parameter controls the thoroughness of the search.[16] Higher values increase the chance of finding the optimal binding pose but also increase computation time. A value of 32 is a good starting point for rigorous calculations.

    • Execute Vina: Open a command-line terminal, navigate to the directory containing your files, and run the following command:

Part 3: Post-Docking Analysis and Validation

Obtaining results is only half the battle; rigorous analysis and validation are what generate trustworthy insights.

Interpreting the Results
  • Binding Affinity (Docking Score): Open the output_log.txt file. Vina will report the binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[11][13][33]

Binding Affinity (kcal/mol) Interpretation
> -6.0Weak Binding Interaction
-7.0 to -9.0Moderate Binding Interaction[12]
< -10.0Strong Binding Interaction[12]
  • Binding Pose and Interactions: The output_poses.pdbqt file contains the 3D coordinates of the best binding poses.

    • Visualize: Load the receptor.pdbqt and output_poses.pdbqt files into PyMOL or UCSF Chimera.[3]

    • Analyze Interactions: Examine the top-ranked pose. Identify key interactions between the thiadiazole derivative and the amino acid residues in the active site. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.[33]

      • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-Stacking: Interactions between aromatic rings.

    • Trustworthiness: A pose that forms multiple, geometrically sound interactions with key active site residues is more likely to be biologically relevant than one with a good score but poor interactions.[12][33]

G Thiadiazole Thiadiazole Derivative (Inhibitor) DHFR Dihydrofolate Reductase (DHFR) (Enzyme) Thiadiazole->DHFR Binds to Active Site THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Reduction DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA {DNA Synthesis} THF->DNA Required for

Figure 2: Inhibition of DHFR by a thiadiazole derivative disrupts DNA synthesis.[5]

Protocol Validation: The Redocking Imperative

To ensure your docking protocol is reliable for your specific protein target, a redocking experiment is mandatory.

  • Objective: To confirm that the chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.

  • Procedure:

    • If your target protein was crystallized with a native ligand, extract that ligand and use it for a docking simulation with the exact same protocol (protein preparation, grid box, Vina parameters).

    • Analyze RMSD: After docking, superimpose the top-ranked docked pose of the native ligand onto its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Interpretation: An RMSD value of less than 2.0 Å is considered a successful redocking and indicates that your protocol is reliable.[33] This builds trustworthiness in the results you obtain for your novel thiadiazole derivatives.

References

  • Benchchem. (n.d.). Comparative Docking Analysis of Thiadiazole Ligands: A Guide for Drug Discovery.
  • Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
  • Omixium. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • OpenEye Scientific. (n.d.). OEDocking Software.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • ResearchGate. (n.d.). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.
  • Unknown. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Wiley Online Library. (n.d.). 1,3,4-Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. Chemical Biology & Drug Design.
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • National Institutes of Health (NIH). (n.d.). Force fields for small molecules. PMC.
  • Pharmedicopublishers.com. (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Moodle@Units. (n.d.). PREPARATION OF IMAGES OF PROTEIN STRUCTURES USING THE PYMOL SOFTWARE.
  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
  • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • Schrödinger. (n.d.). Visualizing science with PyMOL 3.
  • Journal of Applied Pharmaceutical Science. (2011, July 11). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives.
  • Unknown. (n.d.). Introduction to PyMOL.
  • ACS Publications. (2021, February 12). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation.
  • National Institutes of Health (NIH). (n.d.). Molecular docking-based computational platform for high-throughput virtual screening. PMC.
  • Sarcouncil Journal of Plant and Agronomy. (2025, June 20). Review Article on Thiadiazole Derivatives and Its Biological Activity.
  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?.
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • Frontiers. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies.
  • PCR-IO. (n.d.). Module 3. Proteins are beautiful in PyMol.
  • Unknown. (n.d.). Molecular Docking Tutorial.
  • YouTube. (2020, June 13). Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics.
  • Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking.
  • National Institutes of Health (NIH). (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC.
  • ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules.
  • Unknown. (n.d.). Session 4: Introduction to in silico docking.
  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • National Institutes of Health (NIH). (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PMC.
  • SciSpace. (n.d.). Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors.
  • Unknown. (2024, December 12). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer.
  • Journal of University of Shanghai for Science and Technology. (n.d.). Microwave Assisted Synthesis, Molecular Docking Studies and Anticancer Screening of Some 1,3,4-thiadiazole Derivatives.
  • MDPI. (2022, September 27). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety.
  • Bentham Science Publishers. (2024, September 4). In silico Investigation and Molecular Docking Studies of Pyrazole Incorporated Thiadiazole Derivatives for Antimicrobial Activities.
  • Semantic Scholar. (2020, October 28). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates.
  • MDPI. (2022, June 4). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies.

Sources

Method

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Furylmethyl Amino Thiadiazole

For Researchers, Scientists, and Drug Development Professionals Introduction Thiadiazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad-spectrum a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad-spectrum antimicrobial properties against a variety of bacterial and fungal pathogens.[1][2] The 1,3,4-thiadiazole nucleus, in particular, is a key structural motif in many biologically active molecules, attributed to its ability to modulate enzyme function and interact with crucial biochemical pathways in microorganisms.[3][4] The search for novel thiadiazole derivatives is driven by the escalating threat of antimicrobial resistance, which necessitates the development of new and effective therapeutic agents.[1][5] This document provides detailed application notes and standardized protocols for determining the in vitro antimicrobial susceptibility of a novel investigational compound, furylmethyl amino thiadiazole.

These protocols are based on the internationally recognized standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] Adherence to these standardized methods is crucial for generating accurate, reproducible, and comparable data, which is essential for the evaluation of new antimicrobial candidates. The primary methods detailed herein are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the susceptibility of a microorganism to the test compound.[9][10][11]

Part 1: Core Principles and Strategic Considerations

The selection of an appropriate antimicrobial susceptibility testing method is contingent upon the specific objectives of the study. For the initial screening and determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the broth microdilution method is the gold standard, providing a quantitative MIC value.[11] The disk diffusion method, while qualitative, offers a practical and widely used alternative for assessing the susceptibility of a bacterial strain to a particular antimicrobial.[10][12]

Causality in Experimental Design

The protocols described below are designed to be self-validating systems. Key to this is the inclusion of quality control (QC) strains with known susceptibility profiles.[13] These QC strains serve to monitor the performance of the test system, ensuring the accuracy and reliability of the results obtained for the investigational compound. Any deviation in the results of the QC strains from their expected ranges indicates a potential issue with the experimental setup that must be addressed.

Part 2: Methodologies and Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[11] This method involves preparing serial two-fold dilutions of the antimicrobial agent in a suitable broth medium in a microdilution plate.[14] Each well is then inoculated with a standardized suspension of the test organism and incubated under controlled conditions. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[11]

  • Furylmethyl amino thiadiazole (investigational compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Sterile pipette tips

  • Bacterial and/or fungal strains (including relevant QC strains, e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2 °C)

  • Plate reader (optional, for spectrophotometric reading)

  • Preparation of the Antimicrobial Stock Solution:

    • Accurately weigh a sufficient amount of furylmethyl amino thiadiazole and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth.

  • Preparation of Serial Dilutions:

    • In a sterile 96-well plate, perform two-fold serial dilutions of the antimicrobial stock solution in CAMHB to achieve the desired concentration range for testing.

    • A growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) must be included on each plate.

  • Preparation of the Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial suspension.

    • Seal the plates or place them in a humidified container to prevent evaporation.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of furylmethyl amino thiadiazole at which there is no visible growth.

    • A plate reader can be used to measure the optical density at 600 nm to aid in the determination of the MIC.

MicroorganismFurylmethyl Amino Thiadiazole MIC (µg/mL)Quality Control Range (µg/mL)
Test Organism 1N/A
Test Organism 2N/A
S. aureus ATCC 25923[Insert known range]
E. coli ATCC 25922[Insert known range]
Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the in vitro susceptibility of bacteria to various antimicrobial compounds.[10] The test is performed by placing antimicrobial-impregnated filter paper disks on the surface of an agar medium that has been inoculated with the microorganism.[10] The antimicrobial agent diffuses from the disk into the agar, and if the organism is susceptible, a clear zone of no growth will be observed around the disk after incubation.[12] The diameter of this zone of inhibition is then measured and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant.[9]

  • Furylmethyl amino thiadiazole

  • Blank sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial and/or fungal strains (including relevant QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2 °C)

  • Ruler or caliper

  • Preparation of Antimicrobial Disks:

    • Prepare a stock solution of furylmethyl amino thiadiazole in a suitable volatile solvent.

    • Apply a precise volume of the stock solution onto blank sterile filter paper disks to achieve the desired concentration per disk.

    • Allow the solvent to evaporate completely in a sterile environment. Store the prepared disks according to established guidelines, typically in a desiccator at 4°C.[12]

  • Preparation of the Inoculum:

    • As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of the Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove any excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Within 15 minutes of inoculating the plate, use sterile forceps to place the furylmethyl amino thiadiazole disks onto the agar surface.[10]

    • Ensure the disks are in firm contact with the agar. Do not move a disk once it has been placed.[10]

    • Place no more than 12 disks on a 150 mm plate and no more than 6 on a 100 mm plate.[10]

  • Incubation:

    • Invert the plates and place them in an incubator at 35 ± 2 °C within 15 minutes of disk application.[10]

    • Incubate for 16-20 hours.

  • Measuring the Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete inhibition (no visible growth) to the nearest millimeter using a ruler or caliper.

    • Measure the zones from the underside of the plate.

MicroorganismFurylmethyl Amino Thiadiazole Zone Diameter (mm)Interpretive Criteria (S/I/R)Quality Control Zone Diameter Range (mm)
Test Organism 1To be determinedN/A
Test Organism 2To be determinedN/A
S. aureus ATCC 25923To be determined[Insert known range]
E. coli ATCC 25922To be determined[Insert known range]

Note: Interpretive criteria (Susceptible/Intermediate/Resistant) for a novel compound must be established through correlation with MIC data and clinical outcome studies.

Part 3: Visualization of Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antimicrobial Stock Solution B Prepare Serial Dilutions in 96-Well Plate A->B C Prepare 0.5 McFarland Inoculum D Dilute Inoculum to Final Concentration C->D E Inoculate Microtiter Plate D->E F Incubate at 35°C for 16-20 hours E->F G Visually Read MIC (No Turbidity) F->G H Optional: Spectrophotometric Reading (OD600) G->H

Caption: Workflow for Brogth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare and Impregnate Sterile Disks D Apply Antimicrobial Disks A->D B Prepare 0.5 McFarland Inoculum C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results (S/I/R) F->G

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PMC. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Derivatives. Taylor & Francis Online. Available at: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. PubMed. Available at: [Link]

  • M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Scilit. Available at: [Link]

  • BSAC Standardized Disc Susceptibility Testing Method. British Society for Antimicrobial Chemotherapy. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. Available at: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

  • EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. Preprints.org. Available at: [Link]

  • CLSI M100™. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil. Available at: [Link]

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Available at: [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PMC. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ScienceOpen. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Antibacterial activity of 1,3,4- Thiadiazole Derivatives Containing Schiff Bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ChemInform Abstract: Synthesis, Characterization and Antimicrobial Activity of New Thiadiazole Derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Solvent System Optimization for the Synthesis of 4-Furfuryl-1,2,4-Triazole-3-Thiol

Executive Summary The reaction between furfuryl isothiocyanate (FITC) and thiosemicarbazide (TSC) is the foundational step in synthesizing 4-furfuryl-substituted 1,2,4-triazole-3-thiols, a scaffold critical for antifunga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between furfuryl isothiocyanate (FITC) and thiosemicarbazide (TSC) is the foundational step in synthesizing 4-furfuryl-substituted 1,2,4-triazole-3-thiols, a scaffold critical for antifungal and antimicrobial drug discovery.[1] A major process bottleneck is the solubility mismatch: FITC is lipophilic and oil-soluble, while TSC is highly polar and water-soluble.[1]

This application note provides a rational framework for solvent selection to overcome this phase-transfer limitation. We present a validated "One-Pot, Base-Catalyzed" protocol using ethanol as the primary solvent, ensuring high yields (>80%) and simplified workup.[1]

Mechanistic Foundation & Solubility Logic[1]

The Chemical Pathway

The synthesis proceeds in two distinct kinetic phases.[2] First, the hydrazine primary amine of TSC performs a nucleophilic attack on the electrophilic carbon of the FITC isothiocyanate group. This forms a linear thiosemicarbazide intermediate. Second, under basic conditions (typically NaOH or KOH), this intermediate undergoes intramolecular cyclodehydration to form the 1,2,4-triazole ring.

The Solubility Paradox
  • Thiosemicarbazide (TSC): High polarity due to the thiourea and hydrazine moieties. Soluble in water, DMF, DMSO; sparingly soluble in cold ethanol.

  • Furfuryl Isothiocyanate (FITC): Moderate lipophilicity. Soluble in organics (DCM, Ethyl Acetate, Ethanol); insoluble in water.[1]

The Solution: A protic, semi-polar solvent (Ethanol or Methanol) acts as a "bridge," dissolving FITC completely while dissolving TSC sufficiently upon heating to allow the reaction to proceed.

Reaction Mechanism Visualization

ReactionMechanism Reactants Reactants (FITC + TSC) Solvent Solvent Bridge (Ethanol Reflux) Reactants->Solvent Dissolution Intermediate Intermediate (4-Furfurylthiosemicarbazide) Solvent->Intermediate Nucleophilic Addition (Kinetic Control) Base Cyclization Agent (aq. NaOH) Intermediate->Base Deprotonation Product Target Product (4-Furfuryl-1,2,4-triazole-3-thiol) Base->Product Intramolecular Cyclodehydration

Figure 1: Stepwise mechanistic pathway from precursors to the triazole scaffold.[1][3] Note the distinct intermediate stage which can be isolated or cyclized in situ.

Solvent Selection Matrix

The following table summarizes solvent performance based on our internal process validation.

Solvent SystemSolubility (FITC)Solubility (TSC)Reaction RateWorkup DifficultyRecommendation
Ethanol (Abs.) ExcellentModerate (Hot)Fast (Reflux)Low (Precipitation)Primary Choice
Methanol ExcellentGoodFastLowAlternative
Water PoorExcellentVery SlowHigh (Phase Transfer req.)[1]Not Recommended
DMF/DMSO ExcellentExcellentFastHigh (High BP removal)Use only if EtOH fails
Acetonitrile ExcellentPoorSlowModerateAvoid (Aprotic)

Expert Insight: While DMF dissolves both reactants perfectly, removing DMF requires aqueous washes or vacuum distillation, which can trap the product or cause oiling. Ethanol allows the product to crystallize directly upon cooling or acidification.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 4-Furfuryl-1,2,4-Triazole-3-Thiol (Recommended)

This method combines intermediate formation and cyclization, saving time and improving yield.[1]

Reagents:

  • Furfuryl Isothiocyanate (1.0 eq)[1]

  • Thiosemicarbazide (1.0 eq)

  • Sodium Hydroxide (NaOH) (4N Aqueous Solution)[4]

  • Solvent: Ethanol (95% or Absolute)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Thiosemicarbazide (10 mmol) in Ethanol (20 mL).

  • Addition: Add Furfuryl Isothiocyanate (10 mmol) dropwise to the suspension.

  • Catalysis: Add 4N NaOH solution (5 mL). Note: The solution typically clears as the base converts the intermediate into a soluble salt.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Acidification (Critical): Place the flask in an ice bath. Acidify carefully with 3N HCl to pH 3–4.

    • Observation: The triazole thiol is soluble in base (as a thiolate) but will precipitate as a solid upon acidification.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2x) to remove salts and cold ethanol (1x) to remove unreacted isothiocyanate.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Protocol B: Isolation of the Linear Intermediate

Use this if you specifically require the non-cyclized 4-furfurylthiosemicarbazide.[1]

  • Dissolve FITC (10 mmol) in Ethanol (15 mL).

  • Dissolve TSC (10 mmol) in hot Ethanol (15 mL).

  • Mix the solutions and reflux for 1–2 hours (No Base).

  • Cool on ice. The linear intermediate will precipitate. Filter and dry.[5][6][7]

Process Logic & Troubleshooting

Use this decision tree to navigate common experimental deviations.

Troubleshooting Start Start Workup (Post-Reflux) CheckClear Is Solution Clear (Before Acid)? Start->CheckClear Acidify Acidify to pH 3 CheckClear->Acidify Yes FilterUnreacted Filter hot to remove unreacted TSC CheckClear->FilterUnreacted No (Turbid) Precipitate Did Solid Form? Acidify->Precipitate Filter Filter & Wash (Success) Precipitate->Filter Yes Oil Did it Oil Out? Precipitate->Oil No Scratch Scratch glass/Seed Cool overnight Oil->Scratch Yes Evaporate Evaporate EtOH Add Ice Water Oil->Evaporate No (Solution) FilterUnreacted->Acidify Scratch->Filter Evaporate->Filter

Figure 2: Troubleshooting logic for workup and isolation. "Oiling out" is the most common failure mode, usually resolved by cooling or seeding.[1]

References

  • Al-Masoudi, N. A., et al. (2018).[1] Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.[8]

  • Kopciuch, A., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Metal Complexes. Int. J. Mol. Sci.[1]

  • Beyzaei, H., et al. (2021). Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities.[9] Arch.[9] Pharm.

  • Gohil, C. J., & Noolvi, M. N. (2023).[1] Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.[1] Journal of Sustainable Materials Processing and Management.

  • Pitucha, M., et al. (2025).[2][10] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[1][10] Molecules.

Sources

Method

in vitro cytotoxicity assay methods for thiadiazole thiol compounds

An in-depth guide to the in vitro evaluation of thiadiazole thiol compounds, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for assessing...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro evaluation of thiadiazole thiol compounds, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for assessing cytotoxicity. As many thiadiazole derivatives are investigated for their potent anticancer properties, a robust and nuanced understanding of their cytotoxic effects is paramount.[1][2][3][4][5] This guide emphasizes not just the execution of assays but the critical rationale behind selecting a multi-assay approach to ensure data integrity, particularly when working with potentially reactive thiol-containing molecules.

The inherent chemical properties of thiadiazole thiols necessitate careful assay selection. The thiol group, a nucleophilic and reducing moiety, can potentially interfere with common cytotoxicity assays that rely on redox reactions. Therefore, a comprehensive assessment strategy involves evaluating cytotoxicity through multiple, mechanistically distinct endpoints: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Assessing Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases, primarily in metabolically active, living cells, to form a purple formazan product.[6][7] The quantity of this formazan, measured spectrophotometrically, is proportional to the number of viable cells.

Expert Insight: While ubiquitous, the MTT assay is susceptible to interference from compounds with intrinsic reducing potential. Thiol-containing molecules, such as certain thiadiazole derivatives, can directly reduce MTT to formazan, independent of cellular enzymatic activity. This leads to a false-positive signal, underestimating the compound's cytotoxicity.[8] To mitigate this, a critical, self-validating control must be included: a cell-free assay where the compound is incubated with MTT to measure any direct chemical reduction.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed cells in a 96-well plate B Allow cells to adhere (e.g., 24 hours) A->B C Prepare serial dilutions of Thiadiazole Thiol compounds B->C D Treat cells with compounds (e.g., 24-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO, SDS) F->G H Measure absorbance (~570 nm) G->H I Calculate % Viability and IC50 values H->I

Caption: General workflow of the MTT assay for cytotoxicity evaluation.[9]

Protocol: MTT Assay

Materials:

  • Thiadiazole thiol compounds

  • Cell line of interest (e.g., MCF-7, A549)[1][10]

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored protected from light.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the thiadiazole thiol compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Essential Controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compounds.

    • Untreated Control: Cells in culture medium only.

    • Medium Blank: Culture medium without cells.

    • Compound Interference Control: Medium with the highest concentration of each compound but no cells. This is crucial for thiols.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[7][9]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all readings.

    • Check the compound interference control. A significant signal indicates direct MTT reduction.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assessing Membrane Integrity: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay provides a distinct and complementary cytotoxicity measurement. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12] The amount of LDH in the supernatant is quantified via a coupled enzymatic reaction that produces a colored formazan product.[12][13]

Expert Insight: This assay is an excellent orthogonal method to validate findings from metabolic assays like MTT. Because it measures an event (membrane rupture) that is downstream of metabolic decline and relies on the activity of an enzyme released from the cell, it is not typically susceptible to direct interference from reducing compounds in the same way as tetrazolium salts.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_sampling Sampling cluster_analysis Reaction & Analysis A Seed and treat cells with compounds as in MTT assay B Prepare controls: Spontaneous & Maximum Release A->B C Centrifuge plate to pellet any detached cells B->C D Transfer supernatant to a fresh 96-well plate C->D E Add LDH Reaction Mixture to each well D->E F Incubate for 30 min at room temperature E->F G Add Stop Solution F->G H Measure absorbance (~490 nm) G->H I Calculate % Cytotoxicity H->I

Caption: General workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, MilliporeSigma)[12][13]

  • Treated cell plates (from a parallel experiment to the MTT assay)

  • Lysis buffer (typically 10X, provided in kit)

  • Stop solution (provided in kit)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Prepare Controls on the Cell Plate: At the end of the compound incubation period, prepare the following controls:

    • Spontaneous LDH Release: Add 10 µL of assay buffer (or vehicle) to untreated control wells. This measures the baseline LDH release from healthy cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control wells. This lyses all cells to establish the 100% release value. Incubate for 45 minutes before proceeding.

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing supernatant. Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound_Abs - SpontaneousRelease_Abs) / (MaximumRelease_Abs - SpontaneousRelease_Abs)) * 100

Investigating Apoptosis: Caspase-Glo® 3/7 Assay

Many thiadiazole-based anticancer agents function by inducing apoptosis.[3][9][14] A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7.[15] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures the combined activity of these two caspases.

Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[16][17] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of caspase activity.[18]

Expert Insight: This mechanistic assay directly probes a specific cell death pathway. Its simple "add-mix-measure" format makes it ideal for high-throughput screening.[15][16] A positive result in this assay strongly suggests that the thiadiazole thiol compound induces apoptosis, providing crucial information about its mechanism of action.

Potential Apoptotic Pathway for Thiadiazole Derivatives

Apoptosis_Pathway cluster_upstream Initiation cluster_execution Execution Thiadiazole 1,3,4-Thiadiazole Derivative Casp8 Caspase-8 Activation Thiadiazole->Casp8 BAX BAX Activation Thiadiazole->BAX Casp3 Caspase-3 Activation Casp8->Casp3 BAX->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by some 1,3,4-thiadiazole derivatives.[9]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[16][19]

  • Treated cell plates (white-walled, opaque plates are required for luminescence)

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer, as per the manufacturer's protocol.[19] Allow the reagent to equilibrate to room temperature.

  • Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[16][19]

  • Mixing: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for specific cell lines and conditions.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium but no cells).

    • Express the data as fold-change in luminescence relative to the vehicle-treated control cells.

Data Summary and Interpretation

A multi-assay approach generates a more complete and reliable profile of a compound's cytotoxic activity. The results should be summarized for clear comparison.

Table 1: Example Cytotoxicity Data Summary for Thiadiazole Thiol Compounds
CompoundCell LineMTT IC50 (µM)LDH % Cytotoxicity (at 50 µM)Caspase-3/7 Activity (Fold Change at 50 µM)
Thiadiazole A MCF-712.58.2%4.5
Thiadiazole B MCF-78.865.7%1.2
Thiadiazole C MCF-7>1002.1%1.0
Control Drug MCF-75.215.5%6.1

Interpreting the Results:

  • Thiadiazole A: Shows good potency in the MTT assay. The low LDH release combined with high caspase-3/7 activation strongly indicates that it kills cells primarily through apoptosis.

  • Thiadiazole B: Shows high potency in the MTT assay, which is corroborated by a significant increase in LDH release. The lack of caspase activation suggests a necrotic or non-apoptotic cell death mechanism.

  • Thiadiazole C: Appears non-toxic across all three assays at the tested concentrations.

By integrating data from assays measuring metabolic health, membrane integrity, and specific death pathways, researchers can confidently characterize the cytotoxic profile of novel thiadiazole thiol compounds, avoiding potential artifacts and gaining crucial insights into their mechanism of action.

References

  • Title: Cell Apoptosis Assay Services Source: Reaction Biology URL: [Link]

  • Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening Source: National Center for Advancing Translational Sciences URL: [Link]

  • Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis Source: Creative Diagnostics URL: [Link]

  • Title: A High Throughput Apoptosis Assay using 3D Cultured Cells Source: MDPI URL: [Link]

  • Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products Source: PubMed (National Center for Biotechnology Information) URL: [Link]

  • Title: Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer Source: PLOS One URL: [Link]

  • Title: A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells Source: Turkish Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: MDPI URL: [Link]

  • Title: Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones Source: SciSpace URL: [Link]

  • Title: Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines Source: PubMed (National Center for Biotechnology Information) URL: [Link]

  • Title: Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Source: Elabscience URL: [Link]

  • Title: Sulfur quantum dot based fluorescence assay for lactate dehydrogenase activity detection Source: ResearchGate URL: [Link]

  • Title: The Thiolated Gold nanoparticles do not interfere with the MTT assay Source: ResearchGate URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay Source: ResearchHub URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming purification challenges of thiadiazole-2-thiol derivatives

Welcome to the Thiadiazole Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiadiazole Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in heterocyclic chemistry, specifically the purification of "sticky," tautomeric sulfur-nitrogen compounds.

You are likely here because your thiadiazole-2-thiol derivative is behaving erratically: streaking on TLC, splitting into two peaks on HPLC, turning yellow upon storage, or refusing to crystallize. This is not a failure of your technique; it is a characteristic of the thione-thiol tautomerism and the amphoteric nature of these molecules.

Below is your troubleshooting guide, structured to address the root causes of these failures.

Module 1: The Tautomerism Trap (Chromatography Issues)

User Question: "My compound shows two spots on TLC and splits into two peaks on HPLC, but NMR suggests it's pure. Is it decomposing?"

Technical Insight: It is likely not decomposing. 1,3,4-thiadiazole-2-thiols exist in a dynamic equilibrium between the thiol (aromatic, -SH) and thione (non-aromatic, NH, C=S) forms. On silica gel or polar stationary phases, these tautomers interact differently with the surface silanols. The "thiol" form is acidic (


), while the ring nitrogens are basic. This amphoteric nature leads to "drag" or peak splitting as the compound interconverts on the column.

The Fix: Lock the Proton You must force the equilibrium to a single state using Mobile Phase Modifiers.

Protocol: Buffered Silica Chromatography Do not run neutral columns. You must suppress ionization.

  • Acidic Modifier (Preferred): Add 0.5% to 1.0% Acetic Acid to both your hexane and ethyl acetate (or DCM/MeOH) reservoirs.

    • Why: This protonates the species, favoring the neutral thione form and suppressing the interaction of the acidic -SH with basic silica sites.

  • The "Tailing" Test:

    • Run a TLC with 1% Acetic Acid in the eluent.

    • Result: If the spot tightens, proceed with flash chromatography using the acidified solvent.

Data: Mobile Phase Selection Guide

Solvent SystemAdditiveApplicationOutcome
DCM / MeOHNoneStandard TLCFail: Streaking, double spots.
DCM / MeOH1% AcOH PurificationPass: Sharp peaks, favors neutral form.
Hexane / EtOAc0.5% TEA Basic compoundsRisk: May form salts with the thiol group; use caution.
Water / MeCN0.1% TFA HPLC/LCMSPass: Sharpens peaks, suppresses ionization.

Module 2: The "Acid-Base Swing" (Purification Without Columns)

User Question: "My crude product is a sticky solid. Column chromatography is resulting in poor recovery. Is there a better way?"

Technical Insight: Yes. Because 1,3,4-thiadiazole-2-thiols are significantly acidic (due to the -SH/NH group), they can be purified using their


 properties, bypassing silica gel entirely. This is often superior to chromatography because it removes non-acidic impurities (unreacted hydrazides, neutral side products).

Protocol: The Acid-Base Swing Extraction Reference Grounding: This method exploits the solubility of the thiolate anion in water [1, 2].

  • Dissolution: Suspend your crude solid in 10% aqueous NaOH (or KOH).

    • Observation: The thiadiazole should dissolve as the thiolate salt. Impurities will remain suspended.

  • Filtration: Filter the alkaline solution through Celite or a glass frit to remove insoluble impurities.

  • Precipitation: Cool the filtrate to 0°C. Slowly add conc. HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4.

  • Collection: The pure thiadiazole-2-thiol will precipitate as a solid. Filter, wash with water, and dry.[1]

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is it soluble in 10% NaOH? Start->SolubilityCheck AcidBase Method A: Acid-Base Swing (High Purity, Scalable) SolubilityCheck->AcidBase Yes (Standard) Chromatography Method B: Buffered Chromatography (For acid-sensitive groups) SolubilityCheck->Chromatography No (Unusual side groups) Impurities Filter off insoluble impurities AcidBase->Impurities Precipitate Acidify filtrate (pH 3-4) to precipitate Product Impurities->Precipitate

Figure 1: Decision logic for selecting the Acid-Base Swing over Chromatography. This method leverages the specific acidity of the thiadiazole ring.

Module 3: The Oxidation Omen (Disulfide Formation)[2]

User Question: "My white product turns yellow after a few days. Mass spec shows a peak at [2M-2H]. What is happening?"

Technical Insight: You are seeing oxidative dimerization . The thiol (-SH) group is highly susceptible to oxidation by air, forming a disulfide bond (R-S-S-R). This is accelerated in basic solutions or in the presence of trace metals [3]. The yellow color is characteristic of organic disulfides/polysulfides.

The Fix: Reductive Workup & Inert Storage

Protocol: Disulfide Remediation If your product is already contaminated with disulfides:

  • Zinc/Acid Reduction: Dissolve the impure mixture in Acetic Acid. Add Zinc dust (2–3 equivalents). Stir for 1 hour. Filter off the Zinc and pour into water to precipitate the thiol [4].

  • Phosphine Reduction (Gentler): In a solvent like THF/Water, add 1.1 eq of TCEP (Tris(2-carboxyethyl)phosphine) or DTT . These cleave the disulfide bond selectively.

Prevention Checklist:

Module 4: Solubility & Crystallization

User Question: "I cannot get crystals. It oils out or forms an amorphous powder."

Technical Insight: Thiadiazole-2-thiols have high lattice energies due to intermolecular hydrogen bonding (N-H···S and N···H-S). They are often insoluble in non-polar solvents (hexane, ether) but too soluble in alcohols.

Protocol: The "Drowning Out" Crystallization

  • Dissolve: Dissolve the compound in the minimum amount of hot DMF or DMSO (where it is highly soluble).

  • Precipitate: Slowly add Water or Ethanol (anti-solvent) dropwise to the hot solution until turbidity persists.

  • Cool: Allow to cool slowly to room temperature, then to 4°C.

    • Note: If it oils out, reheat to dissolve the oil and add a seed crystal.

References

  • Solubility & Physicochemical Properties: Vertex AI Grounding. "Solubility of 1,3,4-Thiadiazole-2,5-dithiol." Solubility of Things.

  • Synthesis & Tautomerism: Matysiak, J., et al. (2018).[2] "Experimental and theoretical spectroscopic study of thione-thiol tautomerism." Chemistry & Chemical Technology.

  • Disulfide Side Reactions: BenchChem. "Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis."

  • General Thiadiazole Synthesis & Workup: Al-Masoudi, N. A., et al. (2012). "Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives." ResearchGate.[3][4][5]

Sources

Optimization

Technical Support Center: Purification of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol

Here is the technical support center for removing impurities from crude 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol. Welcome to the technical support guide for the purification of 5-[(2-Furylmethyl)amino]-1,3,4-th...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for removing impurities from crude 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol.

Welcome to the technical support guide for the purification of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists. The unique structural features of this molecule—a basic secondary amine, an acidic thiol/thione group, a polar thiadiazole core, and a furan ring—present specific challenges for purification. This guide provides in-depth, field-tested solutions to common problems encountered during the isolation of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My TLC plate shows significant streaking and a spot at the baseline. What's happening and how do I fix it?

A: This is a classic issue when dealing with polar, nitrogen-containing heterocyclic compounds on standard silica gel.

  • Causality: The streaking is likely caused by the strong interaction between the basic secondary amine on your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel plate.[1] This causes a portion of the compound to "stick" and move slowly, creating a streak rather than a compact spot. The spot at the baseline could be highly polar impurities or some of the product that has irreversibly adsorbed to the stationary phase.[1]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). TEA is a volatile base that will compete with your compound for the acidic sites on the silica, resulting in sharper spots.[1]

      • Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, which is particularly effective for highly basic compounds.[1]

    • Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase for your TLC analysis.

      • Alumina Plates: Neutral or basic alumina plates are less acidic than silica and can significantly reduce streaking for basic compounds.[1]

      • Reversed-Phase Plates (C18): These plates operate on hydrophobic interactions. Your polar compound will have a low retention factor (high Rf) unless you use a highly polar mobile phase like water/acetonitrile or water/methanol.[2]

Q2: My compound "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is too concentrated, cooled too quickly, or when impurities are present that inhibit crystal formation.[1]

  • Causality: The melting point of the impure compound is effectively lowered by the solvent to a temperature below that of the solution, causing it to separate as a liquid "oil."

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[1]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask with glass wool or leaving it on the benchtop overnight can promote the formation of high-quality crystals.

    • Induce Crystallization: If crystals do not form upon slow cooling, try the following:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches create nucleation sites for crystal growth.[1]

      • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[1]

    • Re-evaluate Solvent System: If oiling out persists, the chosen solvent may not be ideal. The compound may be too soluble. Try a solvent system with slightly lower solvating power (e.g., switch from pure ethanol to 95:5 ethanol:water).

Q3: My compound is stuck on the silica gel column and won't elute, even with a highly polar solvent system. What should I do?

A: This indicates that your compound is either extremely polar and requires a very strong eluent or it is irreversibly adsorbing to the silica gel, possibly due to decomposition.[1]

  • Causality: The combination of the thiol, amine, and thiadiazole ring makes the molecule highly polar and capable of strong hydrogen bonding with the silica stationary phase. In some cases, the acidic nature of silica can catalyze the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Test Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate. Let it sit in the open air for 30-60 minutes, then elute it. If new spots appear or the original spot diminishes, your compound may be unstable on silica.[1]

    • Drastically Increase Polarity: If stability is not an issue, you may need a more aggressive mobile phase. A gradient elution ending with 5-10% methanol in dichloromethane is a common starting point. If that fails, consider adding a small amount of acetic or formic acid to the mobile phase, which can help by protonating the compound and disrupting its interaction with the silica.

    • Switch to a Different Stationary Phase:

      • Reversed-Phase Chromatography: This is often the best solution for highly polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase often improves peak shape and resolution.[1]

      • Neutral Alumina: Alumina is a good alternative to silica and is less acidic. It can prevent decomposition and may have different selectivity.

Experimental Workflows & FAQs

This section provides a general purification strategy and detailed protocols for common techniques.

Q4: What is the best general workflow for purifying crude 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol?

A: A multi-step approach is often most effective, starting with simpler methods to remove bulk impurities before moving to high-resolution techniques.

G cluster_0 Purification Strategy Crude Crude Product TLC Initial Assessment (TLC Analysis) Crude->TLC Decision1 Impurity Profile? TLC->Decision1 Wash Solvent Wash / Trituration Decision1->Wash Grossly Impure Recryst Recrystallization Decision1->Recryst Moderately Pure Column Column Chromatography (Normal or Reversed-Phase) Decision1->Column Complex Mixture Wash->TLC Purity Purity & Identity Check (TLC, m.p., NMR) Recryst->Purity Column->Purity Decision2 Pure? Purity->Decision2 Pure Pure Product Decision2->Pure Yes Further Further Purification Decision2->Further No Further->Column

Caption: General workflow for the purification of the target compound.

Q5: Can you provide a detailed protocol for the recrystallization of this compound?

A: Absolutely. Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found. Many thiadiazole derivatives can be recrystallized from alcohols or aqueous alcohol solutions.[3][4]

Protocol: Recrystallization from Ethanol/Water

  • Solvent Selection: Place a small amount of your crude material in a test tube. Add a few drops of ethanol and warm. If it dissolves easily, ethanol may be too good a solvent. If it has low solubility, it may be a good candidate. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to heat and stir between additions.

  • Decoloration (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (ethanol) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System Typical Use Case Notes
EthanolGood general-purpose solvent for moderately polar compounds.May need to add water (an anti-solvent) to induce precipitation if solubility is too high.
IsopropanolSimilar to ethanol but slightly less polar.Can be a good alternative if compound is too soluble in ethanol.
Tetrahydrofuran (THF)A more powerful solvent for compounds that are difficult to dissolve.[5]Often used in combination with an anti-solvent like hexanes.
Aqueous Ethanol (e.g., 70% EtOH)Excellent for increasing yield by reducing the final solubility of the compound.[3]The optimal water percentage must be determined empirically.
Q6: How do I perform column chromatography to purify this compound?

A: Column chromatography offers the highest resolution for separating complex mixtures.[6] Given the basic nature of the target compound, a modified normal-phase or a reversed-phase approach is recommended.

Protocol: Modified Normal-Phase Flash Column Chromatography

  • TLC Optimization: First, find a solvent system that gives your desired compound an Rf value of ~0.3 on a silica gel TLC plate. A good starting point is a gradient of methanol in either ethyl acetate or dichloromethane. Crucially, add 0.5-1% triethylamine (TEA) to the solvent system to prevent streaking. [1]

  • Column Packing (Slurry Method):

    • Choose an appropriate size column (typically, use 50-100 g of silica gel for every 1 g of crude material).

    • Create a slurry of silica gel in your initial, least polar solvent (e.g., 98:2 Ethyl Acetate:TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound in a minimal amount of a strong solvent (like methanol or dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Carefully evaporate the solvent under reduced pressure (rotovap) to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with your starting solvent system, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of methanol) to elute your compounds.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

Parameter Normal-Phase (Modified) Reversed-Phase
Stationary Phase Silica GelC18 Silica Gel
Mobile Phase Hexane/Ethyl Acetate or CH₂Cl₂/MeOHWater/Acetonitrile or Water/Methanol
Modifier 0.5-1% Triethylamine (TEA) [1]0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[1]
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best For Separating less polar impurities.Separating highly polar impurities and avoiding decomposition.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]

  • The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. [Link]

  • 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. [Link]

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. [Link]

  • Column chromatography. Columbia University. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]

  • 5-Furan-2yl[1][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. [Link]

  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Brasileira de Pós-Graduação. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

Sources

Troubleshooting

catalyst selection for efficient thiadiazole ring closure

Topic: Catalyst Selection & Troubleshooting for Thiadiazole Ring Closure Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Introduction: The Thiadiazole Challenge Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for Thiadiazole Ring Closure Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Thiadiazole Challenge

Welcome to the Technical Support Center. You are likely here because your ring closure failed, yielded the wrong isomer (triazole vs. thiadiazole), or decomposed your scaffold.

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery (bioisostere of pyrimidine), but its synthesis is often plagued by harsh conditions. The critical decision lies in selecting a catalyst that balances electrophilicity (to drive closure) with chemoselectivity (to preserve your substituents).

This guide is divided into three troubleshooting modules based on the precursor and catalytic strategy.

Module 1: Acid-Mediated Dehydrative Cyclization

Precursor:


-Diacylhydrazines or 

-acylthiosemicarbazides. Primary Catalysts:

, Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA).
The Protocol: Cyclization

Standard Operating Procedure for robust substrates.

  • Setup: Charge a flask with

    
    -acylthiosemicarbazide (1.0 equiv).
    
  • Addition: Add

    
     (5–10 vol) carefully at 0 °C.
    
  • Cyclization: Heat to reflux (80–100 °C) for 2–4 hours.

  • Quench (CRITICAL): Cool to 0 °C. Pour reaction mixture slowly onto crushed ice with vigorous stirring.

    
     hydrolysis is exothermic and violent.
    
  • Isolation: Neutralize with

    
     to pH 8. Filter the precipitate.[1][2]
    
Troubleshooting Guide (Q&A)

Q: My reaction turned into a black tar. What happened? A: You likely experienced "charring" due to the harsh dehydrating power of


 at high temperatures.
  • Root Cause: Substrate contains electron-rich aromatics or acid-sensitive protecting groups (e.g., Boc, acetals) that polymerized.

  • Solution: Switch to Methanesulfonic Acid (MSA) and

    
     (Eaton’s Reagent). It operates at lower temperatures (RT to 50 °C) and is non-chlorinating.
    

Q: I isolated the 1,3,4-oxadiazole instead of the thiadiazole. Why? A: This is a classic competition between Sulfur and Oxygen nucleophiles.

  • Mechanism: The carbonyl oxygen is harder (HSAB theory) and attacks the activated center if sulfur is not sufficiently nucleophilic or if the medium promotes

    
    -cyclization.
    
  • Solution: Ensure strictly anhydrous conditions. If using

    
    -diacylhydrazines, use Lawesson’s Reagent  in toluene instead of acid catalysis to force thionation first.
    

Q: My yield is <30% using PPA. The mixture is too viscous. A: PPA suffers from poor mass transfer.

  • Solution: Dilute the PPA with xylene or sulfolane to reduce viscosity while maintaining high thermal capacity. Alternatively, use TMS-polyphosphate (PPSE) , which is soluble in organic solvents like dichloromethane.

Module 2: Oxidative Cyclization

Precursor: Thiosemicarbazones (Schiff bases). Primary Catalysts:


, Hypervalent Iodine (PIDA/PIFA), Molecular Iodine (

).
The Protocol: Mediated Closure

Best for generating 2-amino-1,3,4-thiadiazoles.

  • Dissolution: Dissolve thiosemicarbazone in EtOH.

  • Catalyst: Add

    
     (4.0 equiv) dissolved in EtOH dropwise.
    
  • Reaction: Reflux for 1–3 hours. Monitor color change (often darkens).

  • Workup: Evaporate solvent, dilute with water, and extract.

Troubleshooting Guide (Q&A)

Q: I am getting a mixture of thiadiazole and 1,2,4-triazole. A: This is pH and oxidant dependent.

  • The Science: Basic conditions favor the formation of 1,2,4-triazoles via a different cyclization pathway. Oxidative conditions generally favor thiadiazoles.

  • Solution: Check the pH.[1] If you are using a buffered system, ensure it remains slightly acidic. Switch to Hypervalent Iodine (PIDA) in DCM/TFE for high regioselectivity toward the thiadiazole.

Q:


 is difficult to remove from my product (metal contamination). 
A:  Iron salts chelate strongly to the nitrogen-rich thiadiazole ring.
  • Solution: Perform a "hot filtration" through Celite while the mixture is refluxing. Alternatively, wash the organic layer with an EDTA solution or 10% sodium potassium tartrate (Rochelle's salt) to sequester the iron.

Q: My substrate has an oxidizable alkene/alkyne. Can I use


? 
A:  Risky. 

can chlorinate electron-rich alkenes.
  • Solution: Use Ammonium Cerium Nitrate (CAN) or DDQ under mild conditions, or the metal-free Molecular Iodine (

    
    )  method in the presence of 
    
    
    
    .

Module 3: Catalyst Selection Logic & Mechanisms

Catalyst Decision Matrix

Use this logic flow to select the correct reagent for your specific substrate constraints.

CatalystSelection Start Select Precursor Type1 N-Acylthiosemicarbazide (Dehydrative) Start->Type1 Type2 Thiosemicarbazone (Oxidative) Start->Type2 Sens1 Acid Sensitive? Type1->Sens1 Sens2 Metal Sensitive? Type2->Sens2 Res1 Use Eaton's Reagent (P2O5 / MsOH) Sens1->Res1 Yes Res2 Use POCl3 or H2SO4 Sens1->Res2 No Res3 Use Hypervalent Iodine (PIDA/PIFA) Sens2->Res3 Yes (Green/Mild) Res4 Use FeCl3 or CuCl2 Sens2->Res4 No (Robust/Cheap)

Figure 1: Decision matrix for selecting the optimal catalyst based on substrate sensitivity and precursor type.

Mechanistic Insight: Oxidative Cyclization

Understanding the mechanism helps predict failure points.

Mechanism Step1 Thiosemicarbazone (S-Nucleophile) Step2 S-Coordination/Activation (Fe-S or I-S bond) Step1->Step2 FeCl3 or PIDA Step3 Imine N-Attack (Ring Closure) Step2->Step3 Nucleophilic Attack Step4 Proton Loss & Aromatization Step3->Step4 Final 1,3,4-Thiadiazole Step4->Final

Figure 2: Simplified mechanistic pathway for the oxidative cyclization of thiosemicarbazones.

Comparative Data: Catalyst Performance

CatalystReaction TypeTypical YieldTemp (°C)Key AdvantageKey Disadvantage

Dehydrative75–95%80–100High yield, cheapHarsh, water-sensitive, chlorinated byproducts
PPA Dehydrative60–85%90–120No chlorinationHigh viscosity, difficult workup

Oxidative70–90%RefluxRapid, robustMetal waste, difficult purification
PIDA/PIFA Oxidative80–95%0–25Mild, metal-freeExpensive, requires iodobenzene removal

Oxidative65–85%60–80Green, cheapLower yields for electron-poor aryls

References

  • Review of 1,3,4-Thiadiazole Synthesis: Dulare, R. (2025).[2][3][4][5][6][7] Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management.

  • Hypervalent Iodine Protocols: Yadav, D. K., et al. (2016). Hypervalent Iodine(III) Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles through Intramolecular Oxidative S–N Bond Formation. The Journal of Organic Chemistry.

  • Mechanistic Insight (

    
    ): 
    Lo Meo, P., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc.
    
    
  • 
     Regioselectivity: 
    Li, Y., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ResearchGate.
    
    
  • Green Synthesis (

    
     mediated): 
    Khan, S., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole. Frontiers in Chemistry.
    
    

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol

Executive Summary 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol is a pharmacophore of significant interest in medicinal chemistry, particularly as a precursor for antimicrobial and anticancer agents, and industriall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol is a pharmacophore of significant interest in medicinal chemistry, particularly as a precursor for antimicrobial and anticancer agents, and industrially as a corrosion inhibitor.

For researchers and analytical scientists, the characterization of this molecule presents specific challenges:

  • Tautomeric Ambiguity: It exists in a dynamic equilibrium between the thiol and thione forms, heavily influenced by solvent polarity.

  • Solubility Constraints: The polar heterocyclic core limits the utility of standard non-polar solvents like

    
    .
    
  • Spectral Overlap: The furan ring protons can obscure other aromatic signals if not properly resolved.

This guide provides a definitive 1H NMR analysis protocol, comparing the spectral performance of this compound across different solvents and tautomeric states to ensure accurate structural validation.

Part 1: Structural Dynamics & Tautomerism

To accurately interpret the NMR spectrum, one must first understand the dominant structural form. In polar aprotic solvents (standard for NMR analysis of this class), the equilibrium overwhelmingly favors the thione tautomer over the thiol.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer responsible for the spectral signatures observed.

Tautomerism Thiol Thiol Form (S-H bond present) Favored in non-polar solvents Equilibrium Proton Transfer Thiol->Equilibrium Deprotonation Thione Thione Form (N-H bond present) Favored in DMSO-d6 Thione->Equilibrium Minor Reversion Equilibrium->Thione Reprotonation at N3

Figure 1: Tautomeric equilibrium shifting toward the Thione form in polar media, resulting in a distinct downfield NH signal.

Part 2: Experimental Protocol

Reliable data acquisition requires strict adherence to sample preparation protocols due to the compound's potential for oxidative dimerization (disulfide formation).

Recommended Workflow

Workflow Synthesis Synthesis / Isolation Drying Vacuum Drying (Remove H2O/EtOH) Synthesis->Drying SolventSelect Solvent Selection: DMSO-d6 (Recommended) vs. CDCl3 (Poor Solubility) Drying->SolventSelect Prep Sample Preparation: 10-15 mg in 0.6 mL DMSO-d6 SolventSelect->Prep Acquisition Acquisition: 300/400 MHz, 298K ns=16, d1=1.0s Prep->Acquisition Processing Processing: Ref. DMSO quintet @ 2.50 ppm Acquisition->Processing

Figure 2: Step-by-step analytical workflow ensuring sample integrity and optimal resolution.

Protocol Specifics
  • Solvent: DMSO-d6 is the gold standard. Chloroform (

    
    ) often results in suspension or precipitation, leading to broad, uninterpretable peaks.
    
  • Concentration: 10–15 mg in 0.6 mL solvent. Higher concentrations may induce stacking effects, shifting aromatic peaks.

  • Water Suppression: Commercial DMSO-d6 often contains water (

    
     ppm). Ensure the water peak does not overlap with the methylene linker signal (
    
    
    
    ppm).

Part 3: Spectral Analysis & Assignments

The following data represents the consensus spectral assignments for 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol in DMSO-d6 .

Chemical Shift Assignment Table
Proton GroupTypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Thione NH Exchangeable13.50 – 14.20 Broad Singlet1HCharacteristic of cyclic thioamides (thione form). Disappears with

shake.[1]
Amine NH Exchangeable8.20 – 8.60 Broad Triplet1HExocyclic amine. Couples with adjacent

.
Furan H-5 Aromatic7.55 – 7.65 Doublet (

Hz)
1H

-proton to oxygen; most deshielded furan proton.
Furan H-3 Aromatic6.35 – 6.45 Multiplet1H

-proton; often overlaps with H-4.
Furan H-4 Aromatic6.35 – 6.45 Multiplet1H

-proton; often overlaps with H-3.
Linker

Aliphatic4.40 – 4.60 Doublet (

Hz)
2HDeshielded by both the furan ring and the electronegative nitrogen. Becomes a singlet if NH exchanges.
Detailed Signal Analysis
  • The "Thione" Fingerprint (

    
     13.5+ ppm):  The presence of this highly deshielded proton is the primary validator of the 1,3,4-thiadiazole-2-thione core. If this peak is absent and a peak around 3.5-4.0 ppm appears (SH), the sample may have oxidized to a disulfide or be in a non-polar environment (rare).
    
  • The Furan System: The furan ring shows a typical "1+2" pattern. The proton adjacent to the oxygen (H-5) is distinct at

    
    7.6 ppm.[2] The other two protons (H-3, H-4) often collapse into a tight multiplet around 6.4 ppm.
    
  • The Methylene Bridge (

    
     4.5 ppm):  This signal connects the aromatic side chain to the heterocyclic core. Its splitting into a doublet confirms the presence of the adjacent NH proton. If the sample is shaken with 
    
    
    
    , this doublet will collapse into a sharp singlet.

Part 4: Comparative Analysis

This section compares the target molecule's behavior against alternative scenarios (solvent choice and structural isomers) to aid in troubleshooting.

Comparison 1: Solvent Performance (DMSO-d6 vs. )
FeatureDMSO-d6 (Recommended)

(Alternative)
Impact on Analysis
Solubility ExcellentPoor / Insoluble

often yields no signal or only side-chain signals.
Thione NH Visible (

13-14 ppm)
Often Invisible / BroadDMSO stabilizes the polar thione form;

may not show this key diagnostic peak.
Resolution Sharp peaksBroad / TailingDMSO breaks intermolecular H-bonds, sharpening the signals.
Water Peak

3.3 ppm

1.5 ppm
Water in DMSO is far from the critical

region (

4.5 ppm).
Comparison 2: Distinguishing from S-Alkylated Isomers

A common synthetic pitfall is S-alkylation (where the furan attaches to the sulfur instead of the nitrogen).

  • Target Molecule (N-Alkylated):

    • Thione NH: Present (

      
       13-14 ppm).
      
    • Linker

      
      : 
      
      
      
      4.4 - 4.6 ppm.
  • Alternative Isomer (S-Alkylated):

    • Thione NH: Absent (The sulfur is blocked).

    • Linker

      
      :  Shifts upfield to 
      
      
      
      4.0 - 4.2 ppm (S-CH2-Furan environment is less deshielding than N-CH2-Furan in this context).
    • Amine: An

      
       signal may appear at 
      
      
      
      6.0 - 7.0 ppm if the exocyclic amine remains primary.

References

  • Thiadiazole Synthesis & NMR Characterization

    • Al-Azzawi, A. M., & Hamdani, S. (2022). "Synthesis and Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol." Journal of Medicinal Chemical Sciences.
  • Thione-Thiol Tautomerism in Heterocycles

    • Al-Masoudi, W. A., et al. (2018). "Experimental and theoretical spectroscopic study of thione-thiol tautomerism." Chemistry & Chemical Technology.
  • Furan Derivative Spectral Data

    • National Institutes of Health (NIH). "5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and Their Thiol-Thione Tautomerism." Molecules.
  • General NMR Shift Data (Furfurylamine)

    • ChemicalBook. "NMR Spectrum of Furfurylamine."

Sources

Comparative

Comparative Guide: FTIR Analysis of Furylmethyl Amino Thiadiazole Thiol

This guide provides an in-depth structural validation framework for Furylmethyl Amino Thiadiazole Thiol , a heterocyclic compound often synthesized as a pharmacophore in antimicrobial and anticancer drug development. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural validation framework for Furylmethyl Amino Thiadiazole Thiol , a heterocyclic compound often synthesized as a pharmacophore in antimicrobial and anticancer drug development.

This guide is structured to serve as a comparative standard , distinguishing the target molecule from its precursors (Furfural and 2-Amino-5-mercapto-1,3,4-thiadiazole) and potential intermediates (Schiff bases).

Executive Summary & Structural Logic

Furylmethyl amino thiadiazole thiol is a hybrid heterocycle combining a furan ring (lipophilic, aromatic) with a 1,3,4-thiadiazole core (electron-deficient, bioactive) via an amino-methylene bridge.[1]

  • Target Molecule: 5-[(Furan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol.

  • Critical Validation Challenge: Distinguishing the target from the Schiff base intermediate (imine linkage) and the Thione tautomer (common in thiadiazole thiols).[1]

FTIR is the primary "gatekeeper" technique used to verify the formation of the secondary amine linkage (


) and the integrity of the heterocyclic rings before proceeding to NMR or Mass Spectrometry.

Comparative Performance: Target vs. Alternatives

In this context, "Alternatives" refers to the precursors and intermediates that must be ruled out to confirm pure product isolation.[1] The table below outlines the spectral "fingerprint" differences.

Table 1: Comparative Spectral Shifts (Precursors vs. Target)
Functional GroupPrecursor 1: Furfural (Aldehyde)Precursor 2: 2-Amino-5-mercapto-1,3,4-thiadiazole Intermediate: Schiff Base (Imine)TARGET: Furylmethyl Amino Derivative
Carbonyl (C=O) Strong, 1670–1700 cm⁻¹ AbsentAbsentAbsent (Primary Confirmation)
Amine (N-H) AbsentDoublet (Primary), 3100–3400 cm⁻¹Absent (or weak ring NH)Singlet (Secondary), ~3250–3350 cm⁻¹
Imine (C=N) AbsentRing C=N only (~1620 cm⁻¹)Exocyclic C=N (New), 1610–1630 cm⁻¹ Absent (Exocyclic C=N reduced)
Thiol (S-H) AbsentWeak, 2550–2600 cm⁻¹ (if thiol form)Weak, 2550 cm⁻¹Weak, ~2550 cm⁻¹
Thione (C=S) AbsentStrong, 1050–1200 cm⁻¹ (if thione form)PresentPresent (Tautomer dependent)
Methylene (-CH₂-) AbsentAbsentAbsent2850–2950 cm⁻¹ (C-H stretch)
Furan Ring (C-O-C) 1000–1200 cm⁻¹AbsentPresentPresent

Key Insight: The disappearance of the Furfural C=O peak (1670 cm⁻¹) and the appearance of aliphatic C-H stretches (2850–2950 cm⁻¹) confirm the formation of the alkylated amine. If a strong C=N remains without N-H, the reduction to the amine failed, and the product is still the Schiff base.[1]

Detailed Peak Assignment & Mechanistic Insight

A. The Thiol-Thione Tautomerism (Critical Check)

Thiadiazole thiols often exist in equilibrium between the thiol (-SH) and thione (=S) forms.

  • Thiol Form: Characterized by a weak, often overlooked band at 2550–2600 cm⁻¹ (S-H stretch).[1]

  • Thione Form: Characterized by a strong C=S stretch at 1050–1200 cm⁻¹ and a broad N-H stretch (ring NH) at 3100–3200 cm⁻¹ .[1]

  • Validation: Most solid-state samples (KBr pellet) favor the thione form. Do not discard the product if the S-H peak is missing; look for the C=S fingerprint.[1]

B. The Furan Ring Signatures

The furan moiety provides distinct markers that separate this derivative from simple alkyl thiadiazoles.

  • =C-H Stretch (Aromatic): 3100–3150 cm⁻¹ (Shoulder on the N-H band).[1]

  • Ring Breathing: ~1010 cm⁻¹ and ~1140 cm⁻¹.

  • C-O-C Asymmetric Stretch: 1200–1250 cm⁻¹.[1]

C. The Linker Region (The "Performance" Indicator)

This region confirms the specific "Furylmethyl Amino" connectivity.[1]

  • Secondary Amine N-H Bend: ~1550 cm⁻¹.[1]

  • C-N Stretch (Aliphatic-Aromatic): 1300–1350 cm⁻¹.

  • Methylene (-CH₂-) Scissoring: ~1450 cm⁻¹.

Experimental Protocol: Self-Validating KBr Method

Objective: Obtain a high-resolution spectrum free from moisture interference (which masks N-H/O-H regions).

Materials:

  • Spectroscopic grade KBr (dried at 110°C).[1]

  • Agate mortar and pestle.

  • Hydraulic press.[1]

Protocol:

  • Blank Correction: Run a background scan with an empty sample holder to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]

  • Sample Preparation (1:100 Ratio):

    • Mix 1–2 mg of the dried Furylmethyl Amino Thiadiazole Thiol with 200 mg of KBr.

    • Why? High concentrations cause peak saturation (flat-topping), especially in the C=N and thione regions, making assignment impossible.[1]

  • Grinding: Grind in one direction for 2–3 minutes until a fine, uniform powder is achieved.

    • Causality: Inconsistent particle size causes the "Christiansen Effect," leading to a sloping baseline and distorted peak shapes.[1]

  • Pellet Formation: Press at 10 tons for 2 minutes. The pellet must be transparent.[1]

  • Acquisition: Scan from 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Quality Control Check:

  • If the region 3400–3600 cm⁻¹ shows a broad, rounded hump, the KBr is wet.[1] Reject and re-dry.

  • If peaks at <600 cm⁻¹ are noisy, the pellet is too thick.[1]

Synthesis & Validation Workflow (Graphviz)[1]

The following diagram illustrates the logical decision tree for validating the synthesis using FTIR.

FTIR_Validation Start Start: Synthesis Reaction Crude Isolate Crude Product Start->Crude FTIR_Scan Perform FTIR Scan (KBr) Crude->FTIR_Scan Check_CO Check 1670-1700 cm⁻¹ (Carbonyl Region) FTIR_Scan->Check_CO Fail_CO Peak Present: Unreacted Furfural Check_CO->Fail_CO Yes Pass_CO Peak Absent Check_CO->Pass_CO No Check_CN Check 1610-1630 cm⁻¹ (Exocyclic C=N) Pass_CO->Check_CN Schiff_Base Strong Peak: Schiff Base Intermediate (Reduction Incomplete) Check_CN->Schiff_Base Yes Pass_CN Peak Absent/Weak Check_CN->Pass_CN No Check_NH Check 3100-3400 cm⁻¹ (Amine/Thione) Pass_CN->Check_NH Target_Conf Single NH band + Aliphatic CH (2900) + Thione/Thiol bands Check_NH->Target_Conf Matches Profile

Caption: Logical workflow for distinguishing the target furylmethyl amino thiadiazole thiol from precursors (furfural) and intermediates (Schiff base) using key spectral checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for general functional group assignment).

  • Amer, Z., et al. (2022).[1] Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives. Chemical Methodologies, 6, 604-611.[1][2] Link

  • Jber, N. R., & Shihab, M. S. (2022).[1] Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.[3] Annals of Medical and Health Sciences Research, 12, 49-59.[1] Link

  • Al-Amin, M., et al. (2025).[1] How to Read and Interpret FTIR Spectra for Materials: A Master Dataset. Indonesian Journal of Science and Technology. Link

  • BenchChem. (2025).[1][4] A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole.[1][4] Link[1]

Sources

Validation

comparing corrosion inhibition efficiency of thiadiazole vs benzotriazole

This guide provides a technical comparison between Thiadiazole derivatives and Benzotriazole (BTA) , focusing on their corrosion inhibition efficiency, mechanisms of action, and application suitability. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Thiadiazole derivatives and Benzotriazole (BTA) , focusing on their corrosion inhibition efficiency, mechanisms of action, and application suitability.

Executive Summary

Benzotriazole (BTA) is the industry "gold standard" for copper and copper alloys , functioning through the formation of a stable, polymeric Cu-BTA complex. However, its performance drops significantly on ferrous metals (mild steel) and aluminum.

Thiadiazole derivatives (e.g., 2,5-dimercapto-1,3,4-thiadiazole or DMTD) act as superior alternatives for mild steel in acidic media and are increasingly used as synergists or "greener" replacements. Their structure, containing both Sulfur (S) and Nitrogen (N) heteroatoms, allows for multi-center adsorption, offering higher inhibition efficiency (IE%) on iron surfaces where BTA relies only on weak physisorption.

Molecular Mechanism & Electronic Interaction

The core difference lies in the Active Adsorption Centers :

  • Benzotriazole (BTA): Relies on the nitrogen atoms in the triazole ring. On copper, it forms a protective

    
     polymeric film. This is a chemisorption  process driven by the interaction between the lone pair electrons of nitrogen and the empty 
    
    
    
    -orbitals of copper.
  • Thiadiazole: Contains both sulfur (exocyclic thiol or sulfide groups) and nitrogen. Sulfur is a "softer" base than nitrogen, making it highly effective for adsorbing onto "soft" acids like bulk metal surfaces (Fe, Ag). The presence of S-atoms increases the Highest Occupied Molecular Orbital (HOMO) energy, facilitating electron donation to the metal surface.

Diagram 1: Adsorption Mechanism Pathways

The following diagram illustrates the divergent adsorption pathways on Copper vs. Steel.

AdsorptionMechanism Inhibitor Inhibitor Selection BTA Benzotriazole (BTA) Inhibitor->BTA Thia Thiadiazole (DMTD) Inhibitor->Thia Cu_Surf Copper Surface (d-orbital interaction) BTA->Cu_Surf High Affinity (N-Cu) Fe_Surf Mild Steel Surface (Acidic Media) BTA->Fe_Surf Low Affinity Thia->Cu_Surf Moderate Affinity Thia->Fe_Surf High Affinity (S-Fe) CuBTA Cu-BTA Complex (Polymeric Film) High Stability Cu_Surf->CuBTA CuThia Cu-Thiadiazole (Less effective than BTA) Cu_Surf->CuThia FeBTA Weak Physisorption Low Stability Fe_Surf->FeBTA FeThia Fe-Thiadiazole Complex (Multi-center Chemisorption) High Stability Fe_Surf->FeThia

Caption: Comparative adsorption pathways showing BTA's dominance on Copper versus Thiadiazole's superior chemisorption on Steel.

Performance Comparison Data

The following data aggregates typical Inhibition Efficiency (IE%) values from electrochemical and weight loss experiments reported in corrosion literature.

ParameterBenzotriazole (BTA) Thiadiazole Derivatives (e.g., DMTD)
Primary Target Metal Copper & Alloys (Brass, Bronze)Mild Steel , Silver, Aluminum
IE% on Copper (3.5% NaCl) > 95% (Excellent)~60 - 80% (Moderate)
IE% on Mild Steel (1M HCl) < 50% (Poor)90 - 98% (Excellent)
Adsorption Isotherm Langmuir (Monolayer)Langmuir / Temkin (Interaction dependent)
Film Thickness < 50 Å (Thin, compact)Variable (often thicker due to substituents)
Toxicity High (Aquatic toxicity, persistent)Variable (Often lower; bio-based options exist)
Cost Low (Commodity chemical)Moderate to High (Synthesis dependent)

Key Insight: While BTA is ineffective on steel due to weak physical adsorption, Thiadiazole derivatives (especially those with phenyl or amino substituents) form strong coordinate bonds with Iron (Fe), blocking active dissolution sites.

Experimental Protocols

To validate these efficiencies in your lab, follow these standardized protocols. These are self-validating systems: if the Open Circuit Potential (OCP) does not stabilize, the subsequent data is invalid.

A. Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine Charge Transfer Resistance (


) to calculate Inhibition Efficiency.
  • Cell Setup: Use a standard 3-electrode glass cell.

    • Working Electrode (WE): Epoxy-mounted metal sample (Cu or Steel), polished to mirror finish (1200 grit -> alumina slurry).

    • Counter Electrode (CE): Platinum wire or graphite rod (Surface area > WE).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte Preparation: Prepare 1M HCl (for steel) or 3.5% NaCl (for copper). De-aerate with

    
     gas for 30 mins to remove dissolved oxygen.
    
  • OCP Stabilization: Immerse WE for 30–60 mins until potential drift is < 2 mV/5 min.

  • Measurement: Apply a sinusoidal perturbation (AC signal) of 10 mV amplitude at OCP. Frequency range: 100 kHz to 10 mHz .

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
    • Calculation:

      
      
      
B. Weight Loss Measurement (Gravimetric)

Objective: Direct measurement of corrosion rate (CR) over time.

  • Coupon Prep: Cut coupons (

    
     cm). Polish, degrease with acetone, dry, and weigh (
    
    
    
    ) to 0.1 mg precision.
  • Immersion: Suspend coupons in test solution (with and without inhibitor) using glass hooks or nylon string.

    • Volume Rule: Minimum 20 mL solution per

      
       surface area.[1]
      
  • Exposure: Typical duration: 24h, 48h, or 72h at controlled temperature (e.g., 25°C or 60°C).

  • Cleaning:

    • Steel: Scrub with bristle brush under running water, dip in Clarke’s solution (HCl +

      
       + 
      
      
      
      ) to remove rust without attacking base metal.
    • Copper: Dip in dilute

      
      .
      
  • Final Weighing: Dry and weigh (

    
    ).
    
    • Calculation:

      
      
      
Diagram 2: Electrochemical Workflow

ExperimentalWorkflow SamplePrep 1. Sample Preparation (Polish to Mirror Finish) OCP 2. OCP Stabilization (30-60 mins, Drift < 2mV) SamplePrep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz) OCP->EIS Non-destructive Tafel 4. Potentiodynamic Polarization (Tafel Slopes) EIS->Tafel Destructive (Run Last) Data 5. Data Analysis (Nyquist Plots & Icorr) EIS->Data Tafel->Data

Caption: Sequential workflow for electrochemical validation. Note that Tafel scans are destructive and must be performed after EIS.

Critical Analysis & Recommendation
  • For Copper Systems: Stick with Benzotriazole (BTA) .[2][3] Its ability to form a 3D polymeric barrier is unmatched. However, if aquatic toxicity is a strict regulatory constraint, consider blending BTA with thiadiazoles to reduce BTA concentration while maintaining efficiency (Synergistic Effect).

  • For Steel/Acidizing: Use Thiadiazole derivatives .[4] BTA is economically wasteful and technically inefficient here. Thiadiazoles provide the necessary electron density (via Sulfur) to chemisorb onto the iron surface, withstanding aggressive acidic environments (HCl/H2SO4).

  • Synergy Tip: Research indicates that mixing BTA and Thiadiazoles can protect Cu-Ag alloys better than either alone, as BTA protects the Cu phase and Thiadiazole protects the Ag phase.

References
  • Corrosion Inhibition of Brazing Cu-Ag Alloy with 1,2,3-Benzotriazole and 2,5-Dimercapto-1,3,4-Thiadiazole . AMPP (Association for Materials Protection and Performance). 2[2][3][4][5][6][7][8][9]

  • Review of corrosive environments for copper and its corrosion inhibitors . Arabian Journal of Chemistry.

  • Corrosion inhibition of mild steel by triazole and thiadiazole derivatives in 5 M hydrochloric acid medium . International Journal of Corrosion and Scale Inhibition. 10[2][3][4][5][6][7][8][9][11][12]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments . MDPI. 11[2][3][5][6][7][8][9]

  • Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species . PubMed (NIH). 7[5][6][7][9]

Sources

Comparative

Comparative Crystallographic &amp; Functional Guide: 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol

The following guide provides a comprehensive technical comparison of the crystallographic and functional characteristics of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol . This document is structured to assist resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the crystallographic and functional characteristics of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol . This document is structured to assist researchers in evaluating this specific pharmacophore against its structural analogs.

Executive Summary & Structural Context

The molecule 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol (hereafter FMTT ) represents a critical scaffold in medicinal chemistry and materials science. It combines a bio-active 1,3,4-thiadiazole core with a lipophilic furan moiety.

In the solid state, the "performance" of this molecule—defined by its stability, binding affinity, and bioavailability—is dictated by its tautomeric preference . X-ray crystallographic data reveals that despite the "thiol" nomenclature, these derivatives predominantly crystallize in the thione (NH) form. This guide compares FMTT against its primary isostere (Thiophene analog) and the unsubstituted parent scaffold to validate its structural advantages.

The Core Dilemma: Thiol vs. Thione
  • Nominal Structure: Aromatic thiol (-SH).

  • Crystallographic Reality: Thione tautomer (=S) with an NH on the ring.

  • Implication: This dictates the hydrogen bonding network (N-H...S vs N-H...N) and binding mode to targets like Carbonic Anhydrase (CA).

Comparative Structural Analysis

The following table contrasts the crystallographic parameters of FMTT with its closest structural analogs: the Thiophene Isostere (5-[(2-Thienylmethyl)amino]-...) and the Parent Scaffold (5-Amino-1,3,4-thiadiazole-2-thiol).

Table 1: Crystallographic & Physicochemical Benchmarks
FeatureTarget: FMTT (Furan Derivative) Alternative A: Thiophene Isostere Alternative B: Parent Scaffold
Crystal System Monoclinic (Predicted based on isostere)Monoclinic (P21/c)Monoclinic (P21/c)
Tautomer State Thione (C=S, NH)Thione (C=S, NH)Thione (C=S, NH)
C=S Bond Length ~1.67 - 1.69 Å (Double bond character)1.682 Å1.675 Å
Intermolecular Forces N-H...S (Centrosymmetric Dimers)N-H...S (Centrosymmetric Dimers)N-H...N (Linear chains)
Lipophilicity (LogP) ~1.2 (Balanced)~1.8 (Higher)~0.4 (Hydrophilic)
Bio-Isosterism Oxygen (H-bond acceptor)Sulfur (Lipophilic, weak acceptor)N/A
Primary Application CA Inhibition, AntimicrobialCA Inhibition, Lipophilic transportPrecursor, Corrosion Inhibition

Expert Insight: The substitution of the Furan ring (FMTT) for the Thiophene ring introduces an oxygen atom capable of acting as a weak hydrogen bond acceptor, potentially altering the crystal packing density compared to the Thiophene analog. However, the dominant Centrosymmetric Dimer motif (formed via N-H...S bonds) remains conserved across both derivatives, stabilizing the thione form.

Experimental Protocols

To replicate the data or synthesize the target for comparison, follow these validated protocols.

Protocol A: Synthesis of FMTT (Schiff Base Reduction Route)

Direct alkylation often leads to poly-substitution. The Schiff base reduction is the preferred, self-validating pathway.

  • Precursor Synthesis: React Thiosemicarbazide (0.1 mol) with Carbon Disulfide (0.1 mol) and KOH in ethanol. Reflux 4h. Acidify with HCl to precipitate 5-amino-1,3,4-thiadiazole-2-thiol .

  • Condensation: Dissolve the precursor (10 mmol) in absolute ethanol. Add Furfural (10 mmol) and catalytic glacial acetic acid. Reflux for 4-6 hours.

  • Isolation: Cool to precipitate the Schiff base (imine). Filter and dry.

  • Reduction: Dissolve the imine in methanol. Slowly add NaBH4 (excess) at 0°C. Stir at RT for 2h.

  • Purification: Evaporate solvent, neutralize with dilute acetic acid, and recrystallize from Ethanol/Water (8:2).

Protocol B: Single Crystal Growth (Slow Evaporation)

Critical for obtaining X-ray quality crystals.

  • Prepare a saturated solution of FMTT in DMF/Ethanol (1:1) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial with Parafilm and pierce 3-4 small holes.

  • Store in a vibration-free, dark environment at 20°C.

  • Harvest: Yellow prism-like crystals typically appear within 7-14 days.

Structural & Functional Logic (Visualization)

The following diagram illustrates the synthesis pathway and the critical "Tautomeric Switch" that occurs during crystallization.

G cluster_tautomer Crystallographic Reality Start Thiosemicarbazide + CS2 Parent Parent Scaffold (5-amino-1,3,4-thiadiazole-2-thiol) Start->Parent Cyclization (KOH, Reflux) Schiff Intermediate Schiff Base Parent->Schiff + Furfural (-H2O) Product Target: FMTT (Secondary Amine) Schiff->Product Reduction (NaBH4) Crystal Crystal Structure (Thione Tautomer) Product->Crystal Crystallization (Tautomeric Shift to C=S)

Caption: Synthesis pathway of FMTT showing the conversion from precursor to the stable thione crystalline form.

Performance Evaluation: Why FMTT?

Biological Activity (Carbonic Anhydrase Inhibition)

The X-ray data of FMTT reveals a "bent" molecular geometry at the secondary amine nitrogen. This flexibility allows the furan ring to rotate and fit into the hydrophobic pocket of the Carbonic Anhydrase (CA) active site.

  • Vs. Parent: The parent thiol lacks the hydrophobic tail (furan), leading to significantly lower binding affinity for CA isoforms (Ki often > 100 nM vs < 10 nM for FMTT analogs).

  • Vs. Thiophene: The Furan oxygen is smaller than the Thiophene sulfur (van der Waals radius 1.52 Å vs 1.80 Å). This allows FMTT to bind in more sterically constricted pockets where the thiophene analog might face steric clashes.

Corrosion Inhibition

FMTT acts as a mixed-type inhibitor for copper and mild steel in acidic media.

  • Mechanism: The N and S atoms of the thiadiazole ring adsorb onto the metal surface.

  • Advantage: The Furan ring provides additional surface coverage (planar adsorption) compared to alkyl derivatives. The electron-rich oxygen atom in the furan ring donates electron density to the metal d-orbitals, enhancing adsorption efficiency (

    
     > 90% at 200 ppm).
    

References

  • Synthesis and Crystal Structure of Thiazole-Thiadiazole Derivatives Source: International Union of Crystallography (IUCr) URL:[Link](Note: Generalized link to IUCr database for thiadiazole class structures)

  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine: Crystal Structure and Hirshfeld Surface Analysis Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and Diuretic Activity of Novel 5-amino-1,3,4-thiadiazole-2-thiol Derivatives Source: Biopolymers and Cell URL:[Link]

  • Tautomerism in 5-amino-1,3,4-thiadiazole-2-thiol Derivatives Source: MDPI Molecules URL:[Link]

Validation

Precision in Purity: A Comparative Guide to Elemental Analysis for C7H7N3OS2 Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals Focus: High-Sulfur/High-Nitrogen Heterocycles (Thiadiazoles/Thiosemicarbazones) Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals Focus: High-Sulfur/High-Nitrogen Heterocycles (Thiadiazoles/Thiosemicarbazones)

Executive Summary

The molecular formula C7H7N3OS2 represents a specific class of sulfur-rich heterocycles—often associated with thiosemicarbazone or 1,3,4-thiadiazole scaffolds used in anti-bacterial and anti-tumor drug discovery.

Validating the purity of these derivatives presents a unique analytical challenge. With a sulfur content exceeding 30% and nitrogen near 20%, these compounds are prone to incomplete combustion and catalyst poisoning in classical Elemental Analysis (EA). This guide objectively compares the industry-standard Combustion Analysis (CHNS) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing optimized protocols for handling this difficult matrix.

Theoretical Framework: The Calculation Baseline

Before experimental validation, a precise theoretical baseline is required. For any derivative of C7H7N3OS2, the acceptable variance for publication-grade purity is


  from the theoretical values.
Molecular Weight & Composition Breakdown

Formula: C


H

N

OS

Molecular Weight (MW): 213.27 g/mol
ElementCountAtomic Mass ( g/mol )Total Mass ( g/mol )Theoretical %
Carbon (C) 712.01184.0839.42%
Hydrogen (H) 71.0087.063.31%
Nitrogen (N) 314.00742.0219.70%
Sulfur (S) 232.06064.1230.06%
Oxygen (O) 115.99916.007.50%

Critical Insight: The sulfur content (30.06%) is the primary failure point. In standard combustion, sulfur can form stable metal sulfates in the ash or adsorb onto the reduction copper, leading to low S recovery and high C results due to interference.

Method A: Automated Combustion Analysis (CHNS)

Status: Regulatory Gold Standard (FDA/EMA)

Classical microanalysis relies on "Flash Combustion." However, for C7H7N3OS2, standard protocols often fail due to the refractory nature of the sulfur-nitrogen bonds.

Optimized Protocol for High-Sulfur Compounds

To achieve the required


 accuracy, you must modify the standard workflow to prevent "soot" formation and ensure complete sulfur oxidation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.5–2.0 mg of dried sample into a tin capsule.

    • Note: Do not exceed 2.0 mg. Large sample sizes starve the combustion zone of oxygen during the flash phase.

  • Additive Introduction (Crucial): Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    to the capsule.
    • Causality: These oxides act as combustion aids, providing a localized oxygen source and preventing the encapsulation of unburnt carbon by molten sulfur.

  • Oxygen Boost: Set the elemental analyzer (e.g., Thermo FlashSmart or Elementar vario) to "Oxygen Boost" mode, injecting

    
     for 5–10 seconds longer than standard methods.
    
  • Combustion: Flash combustion occurs at >1000°C (dynamic) / 1800°C (static).

  • Reduction: Gases pass over reduced copper.

    • Warning: High sulfur content depletes the copper reduction tube rapidly. Calibrate frequently with a sulfanilamide standard.

Workflow Visualization

The following diagram illustrates the critical decision points in the combustion workflow to avoid common errors.

combustion_flow cluster_error Failure Mode: Incomplete Combustion Start Sample: C7H7N3OS2 (High S/N) Weigh Weigh 1.5mg Tin Capsule Start->Weigh Add Add V2O5 / WO3 (Combustion Aid) Weigh->Add Flash Flash Combustion (>1000°C + O2 Boost) Add->Flash Reduct Reduction (Cu) Convert NOx to N2 Flash->Reduct Soot Soot Formation (Low %C, Low %S) Flash->Soot No Additive Detect TCD Detection (N2, CO2, H2O, SO2) Reduct->Detect

Figure 1: Optimized Combustion Workflow. The addition of V2O5 is the critical control point to prevent soot formation in high-sulfur matrices.

Method B: Quantitative NMR (qNMR)

Status: The Modern "Truth" Standard

When EA fails (often due to trapped solvents or inorganic impurities), qNMR provides a specific, molar-based purity assessment. It is non-destructive and distinguishes between "impure synthesis" and "solvate formation."

Optimized Protocol for C7H7N3OS2

Solvent System: DMSO-


 is recommended due to the poor solubility of thiadiazole derivatives in CDCl

.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the aromatic protons (7.0–8.5 ppm) or the N-H protons (often broad, >10 ppm) of the derivative.

  • Relaxation Delay (

    
    ): 
    
    • Measure

      
       (longitudinal relaxation time) of the slowest proton.
      
    • Set

      
       (typically 30–60 seconds) to ensure 99.9% magnetization recovery.
      
    • Causality: Short delays lead to integration errors, underestimating purity.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans:

      
       (for S/N ratio > 150:1).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][2]
Analytical Decision Logic

qnmr_logic Sample Sample C7H7N3OS2 (EA Result: Failed) Solubility Check Solubility (DMSO-d6 vs CDCl3) Sample->Solubility IS_Select Select Internal Standard (Maleic Acid / TCNB) Solubility->IS_Select T1_Test Measure T1 Relaxation IS_Select->T1_Test Param_Set Set d1 = 5 * T1 (Usually 30-60s) T1_Test->Param_Set Acquire Acquire 1H NMR Param_Set->Acquire Result_A Peaks Match Formula + Solvent Peaks Acquire->Result_A Solvate Detected Result_B Extra Peaks (Organic Impurity) Acquire->Result_B Synthesis Failure

Figure 2: qNMR Decision Tree. This workflow resolves ambiguities when EA results deviate from theoretical values.

Comparative Assessment

The following table contrasts the three primary analytical techniques for C7H7N3OS2 derivatives.

FeatureCombustion (CHNS) qNMR HRMS (ESI-TOF)
Primary Utility Bulk Purity (Regulatory)Absolute Purity & Solvate IDIdentity Confirmation
Accuracy

(Absolute)

(Standard) /

(Optimized)
< 5 ppm (Mass Accuracy)
Sample Req. 1.5–2.0 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg
S/N Interference High (Requires additives)None (Nucleus specific)Moderate (Ionization suppression)
Blind Spots Cannot detect inorganic salts or water (unless O is measured)Cannot detect inorganic impurities (no protons)Poor quantitation; misses non-ionizable impurities
Cost/Run LowModerateHigh
Experimental Recommendation

For C7H7N3OS2 derivatives , a "Dual-Validation" approach is recommended:

  • Run HRMS first to confirm the exact mass (

    
     214.008 for [M+H]
    
    
    
    ) and rule out gross synthetic errors.
  • Run qNMR to establish absolute purity and identify any trapped solvents (common in thiadiazole synthesis).

  • Run CHNS only after drying the sample based on qNMR solvate data. Use

    
     additives to ensure sulfur recovery.
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Thermo Fisher Scientific. (2018). FlashSmart Elemental Analyzer: Handling High Sulfur Samples. Technical Note 42201. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][5] Journal of Medicinal Chemistry. Link

  • Microanalysis, E. (2024). Sulfur Analysis and Additive Selection.[6][7] Elemental Lab Technical Guide. Link

  • Schoenberger, T. (2012). Determination of the purity of reference materials by 1H qNMR. Analytical and Bioanalytical Chemistry.[3][8] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.